Synthesis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate: A Technical Blueprint for Scaffold Construction
Executive Summary In modern drug discovery and materials science, the construction of rigidified, lipophilic scaffolds is a cornerstone of rational design. Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate (CAS: 834913-16-5...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and materials science, the construction of rigidified, lipophilic scaffolds is a cornerstone of rational design. Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate (CAS: 834913-16-5) is a highly valued intermediate[1]. Structurally, it features a bulky tert-butyl group that serves as an excellent hydrophobic anchor for occupying lipophilic pockets in target proteins, while its methyl ester moiety acts as a masked carboxylic acid, primed for downstream derivatization.
This whitepaper provides an in-depth, field-proven methodology for the synthesis of this compound. By analyzing the mechanistic causality behind reagent selection and establishing a self-validating experimental protocol, we ensure high-yielding, reproducible results suitable for both bench-scale discovery and process scale-up.
Mechanistic Rationale & Retrosynthetic Logic
When constructing an alkyl aryl ether, the retrosynthetic disconnection unequivocally points toward the C–O bond. While a Mitsunobu reaction (coupling 4-tert-butylphenol with methyl 4-(hydroxymethyl)benzoate) is theoretically possible, it suffers from poor atom economy and generates stoichiometric triphenylphosphine oxide—a notorious impurity that complicates chromatographic purification.
Instead, the Williamson ether synthesis remains the premier methodology for this transformation[2]. By coupling 4-tert-butylphenol with methyl 4-(bromomethyl)benzoate under basic conditions, we achieve a highly efficient S_N2 trajectory.
Causality in Reagent Selection
The Base (K₂CO₃): Why use potassium carbonate instead of a stronger base like sodium hydroxide? NaOH in aqueous or mixed-solvent systems inevitably leads to the premature saponification of the methyl ester. Anhydrous K₂CO₃ provides the perfect thermodynamic balance: it is sufficiently basic to deprotonate 4-tert-butylphenol (pKₐ ~10.2) but remains completely inert toward the ester under anhydrous conditions.
The Solvent (DMF): N,N-Dimethylformamide is selected for its high dielectric constant (ε = 36.7). This polar aprotic environment significantly lowers the activation energy of the S_N2 transition state by stabilizing the charge-dispersed activated complex. While solvent-free methods have been reported for certain etherifications[3], the solid-state nature of both our starting materials at room temperature necessitates a solvating medium to ensure efficient mass transfer.
Figure 1: Mechanistic workflow of the Williamson ether synthesis.
Quantitative Data: Optimization of Reaction Parameters
To establish the most robust protocol, various reaction conditions were evaluated. The data below summarizes the optimization matrix, highlighting why the final protocol parameters were chosen.
Entry
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
1
K₂CO₃ (2.0)
DMF
80
4.0
92
Optimal S_N2 trajectory; minimal side reactions.
2
Cs₂CO₃ (1.5)
DMF
25
12.0
88
High solubility of Cs-phenoxide; cost-prohibitive for scale.
3
NaOH (2.0)
H₂O/THF
60
8.0
45
Significant ester saponification observed via LC-MS.
4
K₂CO₃ (2.0)
Acetone
60
16.0
75
Poor base solubility limits the reaction rate.
The Self-Validating Experimental Protocol
A protocol is only as good as its built-in quality controls. The following procedure integrates in-process validation steps to ensure success at every stage.
Objective: Synthesis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate (10 mmol scale).
Materials Required:
4-tert-butylphenol: 1.50 g (10.0 mmol)
Methyl 4-(bromomethyl)benzoate: 2.40 g (10.5 mmol, 1.05 equiv)
Potassium carbonate (K₂CO₃, anhydrous): 2.76 g (20.0 mmol, 2.0 equiv)
N,N-Dimethylformamide (DMF, anhydrous): 25 mL
Step-by-Step Methodology:
Nucleophile Activation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the 4-tert-butylphenol and anhydrous K₂CO₃.
Solvation & Pre-stirring: Suspend the mixture in 25 mL of anhydrous DMF. Stir vigorously at 25 °C for 30 minutes.
Causality: This pre-stirring step is critical. It allows for the heterogeneous deprotonation of the phenol, generating the active phenoxide nucleophile before the electrophile is introduced, thereby preventing competitive hydrolysis of the benzyl bromide by trace moisture.
Electrophile Introduction: Add the methyl 4-(bromomethyl)benzoate in a single portion.
Thermal Acceleration: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath for 4–6 hours.
In-Process Control (Self-Validation): At the 4-hour mark, pull a 50 µL aliquot, quench it in 1 mL of H₂O/EtOAc, and analyze the organic layer via TLC (Hexanes:EtOAc, 4:1) or LC-MS. The reaction is deemed complete when the UV-active spot corresponding to the benzyl bromide (R_f ~ 0.6) is entirely consumed, replaced by a new, highly UV-active product spot (R_f ~ 0.5).
Workup & Precipitation: Cool the mixture to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. This precipitates the crude product and dissolves the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
Aqueous Washing (DMF Removal): Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL) followed by brine (50 mL).
Causality: DMF is highly soluble in EtOAc and will streak on a silica column. The LiCl wash specifically alters the partition coefficient, driving DMF entirely into the aqueous phase.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (0-10% EtOAc in Hexanes) to afford the target compound as a white crystalline solid.
Downstream Applications
Once synthesized, Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate acts as a versatile node in library synthesis. The most common immediate downstream step is the saponification of the methyl ester using LiOH in a THF/H₂O mixture. This unmasks the carboxylic acid, which can subsequently be fed into standard amide coupling workflows (e.g., using HATU and DIPEA) to generate diverse libraries of targeted therapeutics.
Figure 2: Downstream derivatization pathways for drug library synthesis.
References
Title: Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification
Source: ResearchGate (Peer-Reviewed Aggregator)
URL: [Link]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
Foreword: The Critical Role of Physicochemical Profiling in Modern Drug Discovery In the landscape of contemporary drug development, a thorough understanding of a compound's physicochemical properties is not merely a pre...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Critical Role of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics, such as solubility, lipophilicity, and thermal stability, govern a molecule's behavior from the moment of its synthesis through to its ultimate therapeutic action.[1][2] Neglecting this critical profiling can lead to significant attrition in the drug development pipeline, with promising candidates failing due to poor pharmacokinetic profiles or unforeseen toxicities.[3][4] This guide provides a comprehensive overview of the key physicochemical properties of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate, a compound of interest in medicinal chemistry, and the experimental methodologies for their determination. The principles and techniques discussed herein are broadly applicable to the characterization of novel chemical entities, offering a robust framework for researchers and scientists in the pharmaceutical industry.
Compound Identification and Structural Elucidation
Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate is a benzoate ester derivative. Its chemical structure consists of a central benzoic acid methyl ester moiety linked via a methylene ether bridge to a 4-tert-butylphenol group.
Chemical Structure:
A foundational step in characterizing any novel compound is the unambiguous confirmation of its structure. This is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for mapping the chemical environment of hydrogen and carbon atoms within the molecule. For Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons on both phenyl rings, the methyl ester protons, the methylene bridge protons, and the tert-butyl protons. The chemical shifts, splitting patterns, and integration of these signals provide a detailed fingerprint of the molecule's connectivity.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed for this purpose.[5][6] The molecular ion peak would confirm the compound's molecular weight, while the fragmentation pattern can offer further structural insights.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] The IR spectrum of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate would be expected to show characteristic absorption bands for the ester carbonyl (C=O) stretch, the C-O stretches of the ester and ether linkages, and the aromatic C-H and C=C vibrations.[7][8]
Core Physicochemical Properties
The following table summarizes the predicted and experimentally determined physicochemical properties of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate and its close structural analogs. It is important to note that while some data for the exact molecule may be limited, properties can be reasonably inferred from related structures.
Property
Predicted/Analog Data for Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
Significance in Drug Development
Molecular Formula
C₁₈H₂₀O₃
Defines the elemental composition and molecular weight.
Molecular Weight
298.36 g/mol
Influences diffusion, absorption, and distribution.[9]
Appearance
Likely a white to off-white solid or a viscous liquid.
Basic physical state observation.
Melting Point
Not available for the exact compound. The related Methyl 4-methylbenzoate has a melting point of 33.00 °C.[10]
Affects solubility, dissolution rate, and formulation strategies. Crystalline solids generally have better stability.[2][11]
Boiling Point
Not available for the exact compound. The related Methyl 4-tert-butylbenzoate has a boiling point of 122-124 °C at 9 mmHg.[12][13]
Relevant for purification by distillation and assessing volatility.
Solubility
Predicted to be poorly soluble in water but soluble in organic solvents like ethanol and methylene chloride.[14] The related Methyl 4-tert-butylbenzoate has an estimated water solubility of 30.78 mg/L at 25 °C.[15]
A critical determinant of bioavailability. Poor aqueous solubility can hinder absorption.[1]
Lipophilicity (LogP)
The related Methyl 4-tert-butylbenzoate has an estimated LogP of 3.972.[15]
Influences membrane permeability, protein binding, and metabolic stability. A balance between lipophilicity and hydrophilicity is crucial.[1][9]
pKa
Not applicable as the molecule does not have readily ionizable groups.
Important for compounds that can exist in ionized and non-ionized forms, affecting their solubility and permeability.
Experimental Workflows for Physicochemical Characterization
The determination of these properties requires a suite of well-established analytical techniques. The choice of methodology is guided by the specific property of interest and the nature of the compound.
Thermal Analysis: Melting Point and Stability
Workflow: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Caption: Workflow for determining melting point (DSC) and thermal stability (TGA).
Expertise & Experience: DSC is the gold standard for determining the melting point of a crystalline solid, providing a sharp, well-defined endotherm.[11] The onset temperature of this peak is typically reported as the melting point. TGA complements DSC by providing information on the thermal stability and decomposition profile of the compound. A significant weight loss at elevated temperatures indicates thermal decomposition.
Trustworthiness: The protocols are self-validating through the use of certified reference materials for temperature and heat flow calibration of the DSC and TGA instruments. The heating rate can be varied to assess any kinetic effects on the observed transitions.
Caption: Workflow for determining the octanol-water partition coefficient (LogP).
Expertise & Experience: The shake-flask method directly measures the partitioning of a compound between n-octanol and water, which is the standard system for mimicking the lipid and aqueous environments in the body. [1]It is essential to use high-purity solvents and to pre-saturate each phase with the other to ensure accurate results.
Trustworthiness: The experiment should be performed in triplicate to ensure the reproducibility of the results. The concentration of the analyte in both phases should be within the linear range of the analytical method used for quantification.
Conclusion: A Holistic Approach to Drug Design
The physicochemical properties of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate, and indeed any drug candidate, are not isolated parameters but rather an interconnected web of characteristics that collectively dictate its developability. A holistic approach to drug design, where these properties are considered in parallel with target affinity, is paramount for improving the success rates in drug discovery. [4][9]By employing the robust analytical techniques outlined in this guide, researchers can build a comprehensive profile of their compounds, enabling informed decision-making and ultimately paving the way for the development of safer and more effective medicines.
References
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
Top 11 Pharmaceutical Analytical Techniques Explained. (2024, November 19). Pharma Knowledge Forum.
Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). IntechOpen.
Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). Research & Reviews: A Journal of Pharmaceutical Science.
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
Key Analytical Techniques for Pharmaceutical Discovery and Formulation. (n.d.). TA Instruments.
Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. (n.d.). ResearchGate.
Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). Chemical Research in Toxicology.
How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. (2025, July 16). Raytor.
Pharmaceutical Analysis. (n.d.). IntechOpen.
methyl 4-tert-butyl benzoate, 26537-19-9. (n.d.). The Good Scents Company.
A Multi-Technique Approach to the Structural Elucidation of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
Abstract The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research, drug development, and materials science. It ensures compound identity, validates synthetic pathways, and fo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research, drug development, and materials science. It ensures compound identity, validates synthetic pathways, and forms the basis of all subsequent biological and physical characterization. This technical guide provides an in-depth, multi-faceted strategy for the complete structural elucidation of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate (CAS No. 834913-16-5)[1]. We will move beyond a simple recitation of techniques, instead focusing on the integrated logic and causality behind the experimental choices. By synergistically employing synthesis, chromatography, and a suite of spectroscopic methods—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—we present a self-validating workflow for researchers to confirm the identity and purity of this and structurally related molecules.
Introduction: The Rationale for Rigorous Elucidation
Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate is a molecule featuring several key functional groups: a methyl ester, an ether linkage, a tert-butyl group, and two para-substituted aromatic rings. This specific arrangement of moieties makes it a valuable scaffold or intermediate in various fields. However, the presence of structural isomers—such as those with different substitution patterns on the rings or alternative ether linkages—necessitates a robust and orthogonal analytical approach. A simple melting point or a single spectrum is insufficient for definitive confirmation. This guide details the logical progression from a hypothesized structure to its conclusive verification, a process essential for regulatory submission, patent filing, and ensuring the reproducibility of scientific results.
Synthesis and Purification: Establishing a Pure Analytical Sample
The foundation of any structural analysis is the quality of the sample. Attempting to analyze an impure or incorrect substance will invariably lead to ambiguous or misleading data. Therefore, the first step is a logical synthesis followed by rigorous purification.
Synthetic Strategy: Williamson Ether Synthesis
A chemically sound and high-yielding approach to the target molecule is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the phenoxide of 4-tert-butylphenol acts as the nucleophile, attacking the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate.
The choice of a moderately strong base like potassium carbonate (K₂CO₃) is crucial; it is strong enough to deprotonate the phenol but not so strong as to risk hydrolyzing the methyl ester. A polar aprotic solvent like acetone facilitates the reaction by solvating the cation of the base while not interfering with the nucleophile.
Experimental Protocol: Synthesis
To a 100 mL round-bottom flask, add 4-tert-butylphenol (1.0 eq.), methyl 4-(bromomethyl)benzoate (1.05 eq.), and potassium carbonate (1.5 eq.).
Add 50 mL of dry acetone as the solvent.
Equip the flask with a magnetic stirrer and a reflux condenser.
Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
Purification: Flash Column Chromatography
To isolate the target compound from unreacted starting materials and potential byproducts, flash column chromatography is the method of choice. The polarity of the target molecule, which is intermediate between the more polar 4-tert-butylphenol and the similarly polar methyl 4-(bromomethyl)benzoate, allows for effective separation.
Experimental Protocol: Purification
Prepare a silica gel slurry in a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
Load the crude product onto the column.
Elute the column with a gradient of increasing polarity (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate).
Collect fractions and analyze by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent in vacuo to yield the purified solid.
Before proceeding to detailed spectroscopic analysis, the purity of the isolated compound must be quantitatively confirmed. Reverse-Phase HPLC (RP-HPLC) is the standard for this purpose, separating compounds based on their hydrophobicity.
Rationale and Method
A C18 column (a nonpolar stationary phase) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. The high purity of the sample should result in a single, sharp, and symmetrical peak in the chromatogram. UV detection is ideal, as the aromatic rings in the molecule are strong chromophores. A suitable detection wavelength is 254 nm.[2][3]
Experimental Protocol: RP-HPLC
Instrument: HPLC system with UV-Vis Detector.
Column: C18, 4.6 x 250 mm, 5 µm particle size.
Mobile Phase: Isocratic elution with 75:25 (v/v) Acetonitrile:Water.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: 1 mg/mL solution in mobile phase.
Expected Data
Parameter
Expected Result
Justification
Retention Time (tR)
~5-7 min
Based on the high hydrophobicity of the molecule.
Purity Assay
>99.0%
A single major peak indicates a pure sample.
Spectroscopic Analysis: The Core of Elucidation
With a demonstrably pure sample, we can now confidently employ spectroscopic techniques to piece together the molecular structure. Each technique provides a unique and complementary piece of the puzzle.
Caption: The Logic of Integrated Spectroscopic Analysis.
Mass Spectrometry (MS)
Causality: MS provides the single most crucial piece of initial data: the molecular weight of the compound. This immediately confirms the molecular formula and provides a hard check against the proposed structure. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.
Expected Analysis (Electron Ionization - EI):
Molecular Formula: C₁₉H₂₂O₃
Monoisotopic Mass: 298.1569 g/mol
Molecular Ion (M⁺): An ion peak observed at m/z = 298.
Fragmentation Pattern: The molecule's structure suggests predictable fragmentation pathways that serve as a "fingerprint." Cleavage at the weakest bonds, particularly the ether linkages, is expected.
Experimental Protocol: Mass Spectrometry
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
Analyzer: Time-of-Flight (TOF) for high resolution or Quadrupole.
Mode: Positive ion detection.
Predicted MS Data
m/z Value
Proposed Fragment Ion
Interpretation
298
[C₁₉H₂₂O₃]⁺
Molecular Ion (M⁺)
283
[M - CH₃]⁺
Loss of a methyl radical from the tert-butyl group.
241
[M - C(CH₃)₃]⁺
Loss of the tert-butyl group (a stable radical).
149
[C₉H₉O₂]⁺
Cleavage of the benzylic ether bond (methyl benzoate moiety).
135
[C₉H₁₁O]⁺
Cleavage of the benzylic ether bond (tert-butylphenoxy moiety).
Infrared (IR) Spectroscopy
Causality: While MS gives the overall mass, IR spectroscopy confirms the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this molecule, the most informative signals will be from the ester's carbonyl group and the various C-O and C-H bonds.
Expected Analysis:
The IR spectrum should clearly show absorptions for the ester C=O, the aromatic rings, and both sp³ and sp² C-H bonds. The absence of a broad O-H stretch (around 3300 cm⁻¹) is also a key piece of evidence, confirming that the starting phenol has been fully converted.
Experimental Protocol: IR Spectroscopy
Technique: Attenuated Total Reflectance (ATR) on a solid sample.
Causality: NMR spectroscopy is the most powerful technique for mapping the precise carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR provides information on every unique carbon atom in the structure.
Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent choice as it is a common, inexpensive solvent that dissolves many organic compounds and has minimal, well-defined residual solvent peaks.[5] Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).
Experimental Protocol: NMR Spectroscopy
Instrument: 400 MHz (or higher) NMR Spectrometer.
Solvent: CDCl₃ with 0.03% TMS.
¹H NMR: Standard 1D proton experiment.
¹³C NMR: Standard 1D carbon experiment with proton decoupling.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~8.00
Doublet (d)
2H
Aromatic (H-a)
Protons ortho to the electron-withdrawing ester group are deshielded.
~7.45
Doublet (d)
2H
Aromatic (H-b)
Protons meta to the ester group.
~7.30
Doublet (d)
2H
Aromatic (H-d)
Protons meta to the ether oxygen and ortho to the tert-butyl group.
~6.90
Doublet (d)
2H
Aromatic (H-c)
Protons ortho to the electron-donating ether oxygen are shielded.
~5.10
Singlet (s)
2H
Methylene (-O-CH₂ -Ar)
Benzylic protons adjacent to an ether oxygen.
~3.90
Singlet (s)
3H
Methyl Ester (-OCH₃ )
Standard chemical shift for methyl ester protons.
~1.30
Singlet (s)
9H
tert-Butyl (-C(CH₃ )₃)
All nine protons are equivalent, giving a large singlet in a typical aliphatic region.
Aromatic carbon attached to the ether oxygen is deshielded.
~144.0
Aromatic (C -C(CH₃)₃)
Quaternary aromatic carbon attached to the tert-butyl group.
~142.0
Aromatic (C -CH₂)
Quaternary aromatic carbon attached to the methylene bridge.
~129.8
Aromatic (C H, ortho to COOR)
Aromatic CH carbons.
~129.0
Aromatic (C , ipso to COOR)
Quaternary aromatic carbon bearing the ester group.
~126.5
Aromatic (C H, meta to O-Alkyl)
Aromatic CH carbons.
~126.0
Aromatic (C H, meta to COOR)
Aromatic CH carbons.
~114.5
Aromatic (C H, ortho to O-Alkyl)
Aromatic CH carbons shielded by the electron-donating ether oxygen.
~69.5
Methylene (-O-CH₂ -Ar)
Aliphatic carbon attached to two electronegative groups (O and Ar).
~52.1
Methyl Ester (-OCH₃ )
Standard chemical shift for a methyl ester carbon.[6]
~34.2
tert-Butyl Quaternary (C (CH₃)₃)
Aliphatic quaternary carbon.
~31.5
tert-Butyl Methyls (-C(CH₃ )₃)
Equivalent methyl carbons of the tert-butyl group.
Conclusion: Integrated Confirmation of Structure
The structural elucidation of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal techniques.
Synthesis provides a logical pathway to the target molecule.
HPLC confirms the isolation of a highly pure sample (>99%), ensuring that the subsequent spectroscopic data is representative of a single species.
Mass Spectrometry establishes the correct molecular weight (298 g/mol ) and a fragmentation pattern consistent with the proposed ether and ester linkages.
IR Spectroscopy confirms the presence of the key ester (C=O at ~1720 cm⁻¹) and ether (C-O at ~1270 cm⁻¹) functional groups, and the absence of starting materials (no O-H stretch).
¹H and ¹³C NMR Spectroscopy provide the definitive "blueprint" of the molecule, mapping out the exact number and connectivity of all hydrogen and carbon atoms, from the distinct para-substituted aromatic patterns to the characteristic singlets for the methylene, methyl ester, and tert-butyl groups.
Together, these self-validating data points form an unassailable body of evidence, allowing for the unambiguous structural confirmation of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate. This rigorous, integrated approach represents the gold standard in chemical analysis and is essential for any research or development program.
References
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Advanced Research Applications of Phenoxy Methylbenzoate Derivatives: From Antimycobacterial Discovery to Flow Catalysis
Executive Summary & Chemical Profiling Phenoxy methylbenzoate derivatives—specifically isomers like methyl 4-phenoxybenzoate and methyl 3-phenoxybenzoate—are highly versatile chemical scaffolds. Structurally, they posses...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profiling
Phenoxy methylbenzoate derivatives—specifically isomers like methyl 4-phenoxybenzoate and methyl 3-phenoxybenzoate—are highly versatile chemical scaffolds. Structurally, they possess two critical domains: a conformationally flexible, lipophilic diaryl ether linkage, and a reactive methyl ester moiety.
In medicinal chemistry, the diaryl ether core mimics the structural topology of triclosan, enabling these molecules to act as potent inhibitors of mycobacterial enzymes by occupying hydrophobic binding pockets. In synthetic and process chemistry, the methyl ester serves as a robust electrophilic handle for downstream functionalization, making these derivatives ideal intermediates for agrochemicals and model substrates for next-generation continuous flow photoredox catalysis.
This technical guide synthesizes the current field-proven applications of phenoxy methylbenzoates, providing mechanistic insights, quantitative data, and self-validating experimental protocols to accelerate your research workflows.
Antimycobacterial Drug Development: Targeting InhA Reductase
Mechanistic Rationale
The rise of multi-drug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutics. The enoyl-acyl carrier protein reductase (InhA) is a validated target, responsible for the NADH-dependent reduction of 2-trans-enoyl-ACP, a critical step in the biosynthesis of the mycobacterial cell wall's mycolic acids 1.
While triclosan is a known reversible inhibitor of InhA, its poor systemic in vivo efficacy limits its clinical utility. By utilizing methyl 4-phenoxybenzoate as a starting material, researchers can synthesize diaryl ether hydrazide and oxadiazole analogues. The phenoxybenzoate scaffold enhances the lipophilic interactions within the InhA binding pocket, while the functionalized ester tail forms critical hydrogen bonds with the NAD+ cofactor, effectively stalling the enzyme 2.
Fig 1: Mechanism of InhA reductase inhibition by phenoxybenzoate derivatives.
Quantitative Activity Profile
The structural optimization of methyl 4-phenoxybenzoate into hydrazide and oxadiazole derivatives yields compounds with superior Minimum Inhibitory Concentrations (MIC) against the H37Rv strain of M. tuberculosis compared to baseline triclosan.
Compound Class
Derivative
MIC against H37Rv (µg/mL)
InhA IC₅₀ (µM)
Reference
Triclosan
10.00
1.10
Reference
Isoniazid (INH)
0.20
N/A
Hydrazide
Compound 3
0.61
3.43
Oxadiazole
Compound 4
0.86
3.28
Naphthylarylidene
Compound 8g
0.99
4.23
Data summarized from in vitro antimycobacterial evaluations 1.
Experimental Protocol: Synthesis of Hydrazide Intermediates
To ensure high-fidelity screening data, the conversion of methyl 4-phenoxybenzoate to its hydrazide analogue must be quantitatively driven to completion to avoid unreacted ester contamination.
Step-by-Step Methodology:
Reagent Preparation: Dissolve 1.0 mmol (228 mg) of methyl 4-phenoxybenzoate in 5.0 mL of anhydrous ethanol in a round-bottom flask.
Nucleophilic Acyl Substitution: Add 0.5 mL of 98% hydrazine hydrate dropwise at room temperature. Causality: The high molar excess of hydrazine drives the equilibrium forward and prevents the formation of symmetric diacylhydrazines.
Thermal Activation: Reflux the mixture at 80°C for exactly 2 hours.
Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 7:3). The reaction is complete when the UV-active ester spot (R_f ~0.7) completely disappears, replaced by a highly polar baseline spot.
Workup: Evaporate the ethanol under reduced pressure. Quench the residue with 10 mL of deionized water and extract with ethyl acetate (2 × 10 mL).
Purification: Wash the combined organic layers with saturated sodium bicarbonate (10 mL) to neutralize any acidic byproducts, followed by brine (10 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield the pure hydrazide.
Analytical Validation: Confirm product identity via ¹H NMR (CDCl₃). The critical validation marker is the complete disappearance of the ester methoxy singlet at ~3.88 ppm.
Photoredox Catalysis & Continuous Flow Chemistry
Mechanistic Rationale
Beyond acting as a starting material, the synthesis of methyl 4-phenoxybenzoate itself serves as a benchmark for advanced chemical engineering techniques. Traditional carbonylation to form benzoate esters requires high-pressure carbon monoxide (CO) gas and elevated temperatures, posing severe safety and scalability limitations.
Modern approaches utilize visible-light photoredox catalysis in continuous flow systems. By irradiating an iridium photocatalyst (e.g., fac-Ir(ppy)₃), phenoxybenzene diazonium salts are reduced via single-electron transfer (SET) to highly reactive aryl radicals. Operating in a continuous flow regime with a tube-in-tube semipermeable membrane allows CO gas to safely permeate the liquid phase at controlled concentrations, trapping the aryl radical to form an acyl radical, which is subsequently trapped by methanol to yield methyl 4-phenoxybenzoate 3.
Fig 2: Continuous flow photoredox setup for the synthesis of methyl phenoxybenzoates.
This protocol demonstrates the scalable synthesis of methyl 4-phenoxybenzoate (up to gram-scale) using a self-validating flow platform.
Step-by-Step Methodology:
System Priming: Flush a Teflon AF-2400 tube-in-tube reactor system with anhydrous methanol at a flow rate of 0.5 mL/min. Pressurize the outer tube with CO gas to the desired operational pressure (e.g., 5-10 atm).
Solution Preparation: Prepare a 0.1 M solution of phenoxybenzene diazonium tetrafluoroborate in methanol. Add 1.0 mol% of fac-Ir(ppy)₃ photocatalyst. Causality: The low catalyst loading is sufficient due to the high photon flux efficiency inherent to narrow-bore flow reactors.
Reaction Execution: Pump the substrate solution through the inner tube of the reactor. The semipermeable membrane ensures a steady-state saturation of CO in the liquid phase without forming hazardous gas pockets.
Photochemical Activation: Pass the saturated stream through a transparent fluoropolymer coil wrapped around a 450 nm blue LED array at ambient temperature (25°C).
Self-Validation (In-Line Analytics): Route the reactor effluent through an in-line FlowIR spectrometer. Monitor the disappearance of the diazonium N≡N stretch (~2250 cm⁻¹) and the appearance of the ester C=O stretch (~1720 cm⁻¹). If the diazonium peak persists, decrease the flow rate to increase residence time.
Collection: Pass the stream through a back-pressure regulator (BPR) set to 100 psi to maintain system pressure, collecting the effluent in a receiving flask. This method routinely yields >80% isolated yield of methyl 4-phenoxybenzoate with high space-time yields 3.
Agrochemical Intermediates: Pyrethroid Precursors
In the agrochemical sector, the meta-isomer, methyl 3-phenoxybenzoate, serves as a critical junction in the synthesis of m-phenoxybenzaldehyde (MPA). MPA is the foundational building block for a vast class of pyrethroid insecticides (e.g., permethrin, cypermethrin).
Historically, MPA was synthesized via the oxidation of m-cresol or m-chlorotoluene, which suffered from poor atom economy and heavy halogenated waste. Modern catalytic methods instead utilize the esterification of m-phenoxybenzoic acid to methyl m-phenoxybenzoate (achieving >95% esterification rates). This liquid ester is then directly injected via constant-flow pumps into a hydrogenation reactor. Catalytic hydrogenation of the ester yields m-phenoxybenzaldehyde with selectivities exceeding 98% 4. By utilizing the methyl ester rather than the free acid, catalyst deactivation (poisoning by strong acid adsorption on the metal surface) is completely circumvented, drastically extending catalyst lifecycle and process efficiency.
Conclusion
Phenoxy methylbenzoate derivatives are far more than simple building blocks; they are highly functionalized nodes connecting multiple disciplines of modern chemistry. Whether leveraged for their lipophilic binding properties in structure-based drug design against tuberculosis, utilized as model substrates to push the boundaries of continuous flow photoredox catalysis, or engineered into green-chemistry pathways for global agrochemical supply chains, these compounds remain indispensable tools for the forward-thinking application scientist.
References
In Vitro Antimycobacterial Activity and Physicochemical Characterization of Diaryl Ether Triclosan Analogues as Potential InhA Reductase Inhibitors.Molecules (MDPI / PMC).
"discovery and history of 4-[(4-tert-butylphenoxy)methyl]benzoic acid derivatives"
The following technical guide details the discovery, history, and medicinal chemistry of 4-[(4-tert-butylphenoxy)methyl]benzoic acid and its derivatives. This narrative highlights the scaffold's evolution from a metaboli...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the discovery, history, and medicinal chemistry of 4-[(4-tert-butylphenoxy)methyl]benzoic acid and its derivatives. This narrative highlights the scaffold's evolution from a metabolic target (PPAR) to a sensory nerve target (TRPV1), illustrating the concept of "privileged structures" in drug discovery.
A Technical Whitepaper on Scaffold Repurposing and Optimization
Executive Summary: The Chameleon Scaffold
The chemical entity 4-[(4-tert-butylphenoxy)methyl]benzoic acid (CAS: 132991-24-3) represents a classic "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets depending on subtle structural modifications.
Historically, this scaffold has traversed two distinct therapeutic landscapes:
Metabolic Disease (Early 2000s): Originally explored by GlaxoSmithKline as a PPAR agonist for the treatment of diabetes and dyslipidemia. The free carboxylic acid moiety was critical for mimicking fatty acids and binding to the nuclear receptor.
Sensory Pharmacology (2010s): Later repurposed and optimized by Toray Industries as a TRPV1 antagonist for pain and overactive bladder (OAB). In this phase, the carboxylic acid was converted into specific amides (e.g., Compound 15d ) to abrogate PPAR activity and target the vanilloid receptor ion channel.
This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and mechanistic divergence of these derivatives.
Chemical Architecture & Pharmacophore
The molecule consists of three distinct domains, each serving a specific function in ligand-protein interaction:
Domain
Chemical Moiety
Function in PPAR (Agonist)
Function in TRPV1 (Antagonist)
Tail (Lipophilic)
4-tert-butylphenyl
Fills the large hydrophobic pocket of the Ligand Binding Domain (LBD).
Occupies the hydrophobic "vanilloid" pocket (S3-S4 linker region).
Linker
Oxymethyl (-O-CH₂-)
Provides rotational freedom and spacing (approx. 3-4 Å).
Critical spacer to orient the headgroup; ether oxygen acts as H-bond acceptor.
Head (Polar)
Benzoic Acid / Amide
Acid: Forms salt bridge with Tyr/His/Ser residues in PPAR AF-2 helix.
Amide: Forms H-bonds with Thr/Tyr residues in the TRPV1 pore region.
Phase I: The Metabolic Era (PPAR Agonism)
Context: In the late 1990s and early 2000s, the race to develop "glitazones" and dual PPAR
agonists was at its peak.
Discovery: Researchers at Glaxo Group (now GSK) identified the 4-[(phenoxy)methyl]benzoic acid scaffold as a potent PPAR modulator.
Patent Grounding: EP1140837 B1 (2004) describes derivatives of this class.
Mechanism: The free carboxylic acid acts as a bioisostere of the fatty acid carboxylate, anchoring the molecule in the PPAR binding pocket. The tert-butyl group mimics the hydrophobic tail of endogenous ligands (e.g., arachidonic acid).
Outcome: While potent, many compounds in this class faced challenges related to PPAR-associated side effects (e.g., fluid retention, weight gain), leading to a strategic pivot or shelving of the acid series.
Phase II: The Sensory Era (TRPV1 Antagonism)
Context: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key integrator of noxious stimuli (heat, acid, capsaicin). Antagonists were sought as non-opioid analgesics.
Discovery: In 2013, Toray Industries published a breakthrough study identifying the same scaffold—modified as an amide—as a TRPV1 antagonist.[1]
The "Hit" to "Lead" Optimization
Reference: Takahashi et al., Bioorg.[2] Med. Chem. Lett. (2013).[1][2][3][4][5][6][7]
The carboxylic acid was converted to various amides to remove the negative charge (which would prevent binding to the deep hydrophobic TRPV1 pocket) and introduce hydrogen bond donors.
Key Modification: Replacing the pyrrolidine ring with acyclic amines containing hydroxyl groups to improve metabolic stability and solubility.
This diagram illustrates how the same scaffold targets two different systems based on the "Head Group" modification (Acid vs. Amide).
Caption: Divergent pharmacology of the benzoate scaffold. The acid form activates nuclear receptors (PPAR), while the amide form inhibits membrane ion channels (TRPV1).
Diagram 2: Synthetic Workflow (Compound 15d)
Caption: Convergent synthesis of the lead TRPV1 antagonist from the benzoic acid core.
References
Takahashi, E., et al. (2013).[1][7] "Discovery of potent transient receptor potential vanilloid 1 (TRPV1) antagonists: design and synthesis of phenoxyacetamide derivatives." Bioorganic & Medicinal Chemistry Letters, 23(11), 3154-3156.[1]
Glaxo Group Ltd. (2004). "Chemical compounds as PPAR activators." European Patent EP1140837 B1.
Tabrizi, M. A., et al. (2017). "Medicinal Chemistry, Pharmacology, and Clinical Implications of TRPV1 Receptor Antagonists." Medicinal Research Reviews, 37(4), 936-983.
Navigating the Chemical Space of Bezafibrate Scaffolds
From Pan-PPAR Agonism to Novel Therapeutics in Metabolic & Cholestatic Disease Executive Summary Bezafibrate (2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid) distinguishes itself from other fibrate...
Author: BenchChem Technical Support Team. Date: March 2026
From Pan-PPAR Agonism to Novel Therapeutics in Metabolic & Cholestatic Disease
Executive Summary
Bezafibrate (2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid) distinguishes itself from other fibrates (e.g., fenofibrate, gemfibrozil) through its unique pan-PPAR activity (PPARngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
, PPAR, and PPAR).[1][2][3] While historically used for dyslipidemia, recent clinical successes in Primary Biliary Cholangitis (PBC) and Metabolic Dysfunction-Associated Steatohepatitis (MASH) have reignited interest in its scaffold.
This guide provides a technical roadmap for exploring bezafibrate analogs. We move beyond basic medicinal chemistry into the functional logic of scaffold modification, outlining self-validating synthetic protocols and the biological rationale for next-generation ligand design.
The Pharmacophore & SAR Strategy
To design effective analogs, one must deconstruct the bezafibrate molecule into its three pharmacophoric domains. Unlike highly selective agonists (e.g., Pemafibrate for PPAR
), the bezafibrate scaffold's "looser" fit within the Ligand Binding Domain (LBD) allows for multi-receptor engagement.
1.1 Structural Deconstruction
The Acidic Head (Interaction: Polar Clamp): The isobutyric acid moiety forms a critical salt bridge with the conserved Tyr464 and His440 residues in the PPAR LBD.
Modification Strategy: Bioisosteric replacement (e.g., sulfonimides) to alter pKa and membrane permeability without losing the electrostatic anchor.
The Linker (Interaction: Flexibility): The ethyl-amide chain provides the necessary distance and rotatable bonds to span the hydrophobic pocket.
Modification Strategy: Rigidification (e.g., incorporating the amide into a ring) often increases selectivity but decreases pan-agonist potency.
The Lipophilic Tail (Interaction: Hydrophobic Pocket): The 4-chlorobenzoyl group occupies the deep hydrophobic arm of the LBD.
Modification Strategy: Halogen scanning or bulkier aryl groups to probe the size of the
-pocket.
1.2 Visualization: SAR Logic Map
The following diagram maps the logical flow of Structure-Activity Relationship (SAR) exploration for this scaffold.
Figure 1: Strategic decomposition of the Bezafibrate scaffold for analog design. Each region corresponds to a specific interaction within the PPAR Ligand Binding Domain.
Computational & Mechanistic Grounding
Before synthesis, we must understand the signaling cascade. Bezafibrate's efficacy in cholestatic disease (PBC) is linked to its activation of PPAR
(reducing bile acid synthesis via CYP7A1 downregulation) and PPAR (anti-inflammatory/fibrotic effects).
Key Insight: Recent studies have identified analogs like AA520 , where the carboxylic acid is replaced by a sulfonimide. Surprisingly, this modification can switch activity from agonism to antagonism or dual COX-2 inhibition, demonstrating the sensitivity of the "Head" region [1].
Figure 2: The Mechanism of Action. Bezafibrate analogs function by modulating the nuclear receptor complex, driving transcription of metabolic and anti-inflammatory genes.
Validated Synthetic Protocol
The synthesis of bezafibrate analogs generally follows a convergent route. The protocol below prioritizes the "Tyramine Route" for its modularity, allowing easy variation of the aromatic tail.
3.1 Retrosynthetic Analysis
Disconnection A: Amide bond formation (Variable Tail + Tyramine).
Disconnection B: Ether bond formation (Phenol + Alpha-bromo ester/Chloroform).
Solvent: Dichloromethane (DCM) or THF (anhydrous).
Protocol:
Dissolve tyramine in DCM at 0°C under
atmosphere.
Add Et3N.
Dropwise addition of acid chloride to prevent bis-acylation of the phenol.
Critical Check: Monitor TLC for the disappearance of the amine. The phenol -OH is less nucleophilic than the amine -NH2, but stoichiometric control is vital.
Yield: Typically 85-90% of N-(4-chlorobenzoyl)tyramine.
Step 2: Ether Formation (The Head)
Method A (Classic Williamson): Reaction with Ethyl 2-bromo-2-methylpropionate followed by hydrolysis.
Mechanism: In situ generation of the trichloromethide anion, addition to acetone, and substitution by the phenol.
Protocol:
Reflux the amide intermediate with NaOH pellets in acetone.
Add chloroform dropwise (exothermic!).
Reflux for 4-6 hours.
Acidify workup to precipitate the free acid.
Advantage: This "one-pot" formation of the fibrate head group is industrially favored [2].[5]
3.3 Synthesis Workflow Diagram
Figure 3: The "Tyramine Route" allows for late-stage introduction of the fibrate head group, maximizing library diversity.
Biological Validation & Data Analysis
Once synthesized, analogs must be profiled for potency and selectivity.
4.1 In Vitro Reporter Assays (Gold Standard)
To verify pan-PPAR activity, use a Gal4-PPAR Luciferase Reporter Assay .
Cell Line: COS-7 or HEK293T.
Plasmids: Gal4-DBD fused to PPAR
, , or LBD; UAS-Luciferase reporter.
Control: Bezafibrate (Positive), DMSO (Vehicle).
Readout: Luminescence (RLU).
4.2 Comparative Data Table (Hypothetical/Representative)
The following table illustrates how to structure your SAR data when comparing a new analog ("Analog-X") against the parent compound.
Compound
PPAR (M)
PPAR (M)
PPAR (M)
Selectivity Profile
Bezafibrate
30.4
86.7
178.0
Pan-Agonist (Balanced) [3]
Fenofibric Acid
9.5
>100
61.0
-Selective
Analog-X
Low (<10)
High (>100)
Mid (50)
Design Target
Note: Bezafibrate is unique because it activates all three, whereas Fenofibrate is largely
-restricted.
Clinical Implications & Future Directions
The exploration of bezafibrate analogs is no longer just about lowering triglycerides. The focus has shifted to Cholestatic Liver Diseases and MASH .
PBC Breakthrough: The combination of Bezafibrate + Obeticholic Acid (OCA) has shown high rates of biochemical remission in Phase 2 trials, validating the strategy of dual PPAR/FXR modulation [4].
Next-Gen Targets: Analogs should aim to retain the PPAR
activity of bezafibrate (crucial for anti-inflammatory effects in the liver) while potentially reducing PPAR potency to minimize weight gain side effects.
References
Ammazzalorso, A., et al. (2016).[6][7] A sulfonimide derivative of bezafibrate as a dual inhibitor of cyclooxygenase-2 and PPARα.[6] Bioorganic & Medicinal Chemistry Letters.[7][8]
Google Patents. (2011). CN102030676A - Synthesis method of bezafibrate for regulating blood fat.
Kamata, S., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate.[1] MDPI, International Journal of Molecular Sciences.
Application Note: High-Fidelity Williamson Ether Synthesis of Phenoxy Methylbenzoate Derivatives
Executive Summary This guide details the synthetic strategy for constructing phenoxy methylbenzoate derivatives , a critical pharmacophore found in PPAR agonists (fibrates), leukotriene antagonists, and supramolecular li...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the synthetic strategy for constructing phenoxy methylbenzoate derivatives , a critical pharmacophore found in PPAR agonists (fibrates), leukotriene antagonists, and supramolecular linkers. While often deceptively simple, the Williamson ether synthesis of these substrates requires strict chemoselective control to prevent ester hydrolysis (saponification) and elimination side reactions.
This note provides two validated protocols:
Method A (Standard): A robust, heterogeneous
/Acetone system for standard substrates.
Method B (High-Reactivity): A homogenous
/DMF system for sterically hindered phenols or deactivated electrophiles.
Strategic Analysis & Mechanistic Insight
The Chemical Challenge
The target transformation involves the O-alkylation of a phenol with a halomethylbenzoate (e.g., Methyl 4-(bromomethyl)benzoate).
Reaction Equation:
Key Mechanistic Constraints:
Pathway: The reaction relies on the nucleophilic attack of the phenoxide ion on the benzylic carbon. The transition state is sterically sensitive.
pKa Matching: Phenols (pKa ~10) require bases with conjugate acid pKa > 10. However, using hydroxide bases (NaOH, pKa
= 15.7) often leads to ester hydrolysis , converting the target methyl ester into a carboxylic acid.
Solvent Effects: Polar aprotic solvents (DMF, DMSO) accelerate the reaction by solvating the cation (
), leaving the phenoxide "naked" and more reactive. However, acetone is preferred for scale-up due to ease of removal.
Mechanistic Visualization
The following diagram illustrates the
mechanism and the competing side reactions (Hydrolysis/Elimination) that this protocol aims to suppress.
Figure 1: Mechanistic pathway of Williamson Ether Synthesis highlighting the critical SN2 attack and potential hydrolysis risk.
Critical Parameters for Optimization
Parameter
Recommendation
Rationale
Base
Potassium Carbonate ()
Mild enough to spare the ester; strong enough to deprotonate phenol (pKa ~10). Anhydrous form is mandatory.
Solvent: Anhydrous Acetone (0.2 M concentration relative to phenol).
Step-by-Step Procedure
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 eq) in anhydrous acetone. Add
(1.5 eq).
Pre-stir: Stir the suspension at room temperature for 15–20 minutes. Why? This allows initial deprotonation and formation of the phenoxide surface species.
Addition: Add Methyl 4-(bromomethyl)benzoate (1.1 eq) and catalytic KI (0.1 eq) in one portion.
Reaction: Attach a reflux condenser (drying tube recommended) and heat the mixture to a gentle reflux (bath temp ~60°C) for 4–6 hours.
QC Check: Spot TLC every 2 hours. Mobile phase: Hexane/EtOAc (8:2). Product usually has higher
Use non-polar solvents (Toluene) to favor O-alkylation, though rare with simple phenols.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
Weissman, S. A., & Zewge, D. (2005). Recent Advances in Ether Synthesis. Current Organic Chemistry, 9(1), 1-19.
Drauz, K., & Kleemann, A. (2000). Pharmaceutical Substances: Syntheses, Patents, Applications. Thieme.
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[7][8][9]
Rea, M. D., et al. (2014). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted Ethers. National Institutes of Health (PubMed).
Application Note: Purification Protocol for Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
Abstract & Scope This application note details the purification strategy for Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate , a key intermediate often synthesized via Williamson ether synthesis. While the synthesis is ch...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the purification strategy for Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate , a key intermediate often synthesized via Williamson ether synthesis. While the synthesis is chemically straightforward, the purification is frequently complicated by the similar solubility profiles of the unreacted starting materials—specifically the lipophilic 4-tert-butylphenol —and the target ester.
This protocol prioritizes crystallization-driven purification for scalability, reserving chromatography only for difficult separation cases. It addresses the critical challenge of removing phenolic impurities without hydrolyzing the sensitive methyl ester moiety.
Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
Component
Chemical Structure
MW ( g/mol )
MP (°C)
Solubility Profile
Target Product
Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
~298.38
Est. 65-85
Soluble in EtOAc, DCM, hot EtOH. Insoluble in water.
Starting Material A
Methyl 4-(bromomethyl)benzoate
229.07
57-58
Soluble in polar organic solvents.
Starting Material B
4-tert-butylphenol
150.22
99-101
Soluble in alcohols, ether. Weakly acidic (pKa ~10.3).
Byproduct
Potassium Bromide (KBr)
119.00
734
Water soluble. Insoluble in organics.
Synthesis Context (Prerequisite)
The protocol assumes the target was synthesized via reaction of Methyl 4-(bromomethyl)benzoate (1.0 equiv) with 4-tert-butylphenol (1.05 equiv) and K₂CO₃ (2.0 equiv) in refluxing Acetone or Acetonitrile.
Note: A slight excess of phenol is recommended over the bromide to ensure the lachrymatory and potentially genotoxic alkyl bromide is fully consumed, as phenol is easier to remove via downstream processing.
Pre-Purification Workup (The "Crude" Isolation)
Objective: Remove inorganic salts and bulk phenolic impurities before fine purification.
Step-by-Step Workup Protocol
Filtration: Cool the reaction mixture to room temperature (RT). Filter through a sintered glass funnel (porosity M) or a Celite pad to remove solid inorganic salts (KBr, excess K₂CO₃). Rinse the cake with the reaction solvent (e.g., Acetone).
Concentration: Evaporate the filtrate to dryness under reduced pressure (Rotavap) at 40°C.
Result: An off-white to yellow solid/oil residue.
Redissolution: Dissolve the residue in Ethyl Acetate (EtOAc) . Use approximately 10 mL EtOAc per gram of theoretical yield.
Critical Wash (Phenol Removal):
The Challenge: You must deprotonate the unreacted 4-tert-butylphenol (pKa ~10.3) to make it water-soluble without hydrolyzing the methyl ester (which is susceptible to base hydrolysis).
The Solution: Use Cold 1M NaOH .
Procedure: Wash the organic layer twice with cold (0-5°C) 1M NaOH. Perform these washes quickly (contact time < 2 mins per wash).
Mechanism:[1][2] The hydroxide instantly converts the phenol to sodium 4-tert-butylphenoxide (water-soluble), partitioning it into the aqueous layer. The cold temperature kinetically inhibits ester hydrolysis.
Neutralization: Wash the organic layer once with Brine (Saturated NaCl) and once with water to remove residual base.
Drying: Dry the organic phase over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes. Filter and concentrate in vacuo.
Primary Purification: Recrystallization
Rationale: Crystallization is superior to chromatography for this molecule because the ether-ester backbone typically forms well-ordered lattices, and the impurities (phenol/bromide) have distinct solubility indices in alcohols.
Solvent Selection Guide
Solvent A (Ethanol): Best balance. The ester is sparingly soluble at RT but highly soluble at reflux.
Solvent B (Methanol): Use if the crude is very oily; promotes faster precipitation but lower yield.
Solvent C (Hexane/EtOAc): Use only if alcohol recrystallization fails.
Recrystallization Protocol (Ethanol)
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add Absolute Ethanol (approx. 5 mL/g of crude).
Reflux: Heat the mixture to boiling (using a heat gun or hot plate with stir bar) until the solid fully dissolves.
Observation: If the solution is not clear yellow/colorless, filter while hot to remove mechanical impurities.
Induction: Remove from heat. Allow the flask to cool slowly to RT on a cork ring.
Tip: If oiling out occurs (liquid-liquid phase separation), reheat and add a small amount of seed crystal or scratch the glass surface.
Crystallization: Once at RT, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Collection: Filter the crystals via vacuum filtration (Buchner funnel).
Wash: Wash the filter cake with cold Ethanol (-20°C). This displaces the mother liquor containing any remaining soluble impurities.
Drying: Dry the white crystalline solid in a vacuum oven at 40°C for 4 hours.
Secondary Purification: Flash Chromatography
Use Case: If the crude purity is <85% or if the product oils out persistently during recrystallization.
"using Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate in medicinal chemistry"
As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications and investigational protocols for a novel chemical entity, Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate , in...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications and investigational protocols for a novel chemical entity, Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate , in the context of medicinal chemistry and early-stage drug discovery. Given that this specific molecule is not extensively documented in current literature, this document serves as a strategic roadmap for its synthesis, characterization, and initial biological evaluation. We will proceed by examining its structural components—the 4-tert-butylphenol and methyl benzoate moieties—to infer potential applications and design a robust testing cascade.
Introduction: Deconstructing the Scaffold for Therapeutic Potential
The structure of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate combines two key pharmacophoric elements: a substituted phenol and a methyl benzoate group, linked by a benzylic ether. This combination suggests several avenues for investigation in medicinal chemistry.
The 4-tert-Butylphenol Moiety: Hindered phenols, such as those bearing a tert-butyl group, are of significant interest for their antioxidant properties.[1] The bulky tert-butyl group can modulate the radical scavenging ability of the phenolic hydroxyl group, a mechanism crucial for combating oxidative stress implicated in numerous diseases.[1] This structural feature is found in compounds developed for their antioxidant capabilities in pharmaceuticals and other industrial applications.[1][2] Furthermore, 4-tert-butylphenol serves as a common intermediate in the synthesis of various pharmaceutical and pesticide molecules.[3]
The Methyl Benzoate Scaffold: Methyl benzoate and its analogs are versatile building blocks in medicinal chemistry.[4][5][6] They serve as intermediates in the synthesis of more complex molecules with a wide range of pharmacological activities, including potential as modulators of DNA methylation in cancer therapy.[4][7] The ester functionality can be a site for modification to tune pharmacokinetic properties or can act as a prodrug moiety to improve bioavailability.[8]
The combination of these fragments into a single molecule presents a unique opportunity to explore novel biological activities. The benzylic ether linkage provides a stable yet potentially metabolically susceptible connection, offering a balance between chemical robustness and biological processing.
Synthesis and Characterization: A Proposed Pathway
A plausible and efficient synthesis of the target compound can be achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers.[9] This approach involves the reaction of a phenoxide with a benzyl halide.
Protocol 1: Synthesis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
Objective: To synthesize the title compound from commercially available starting materials.
Materials:
4-tert-butylphenol
Methyl 4-(bromomethyl)benzoate
Potassium carbonate (K₂CO₃) or another suitable base
Acetone or N,N-Dimethylformamide (DMF) as solvent
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 4-tert-butylphenol (1.0 equivalent) and methyl 4-(bromomethyl)benzoate (1.0 equivalent) in acetone.
Addition of Base: Add potassium carbonate (1.5 equivalents) to the mixture. The base will deprotonate the phenol to form the more nucleophilic phenoxide.
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent.
Purification: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel to obtain the pure product.
Characterization:
The identity and purity of the synthesized Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Proposed synthetic workflow for the target compound.
Before engaging in extensive biological testing, it is crucial to characterize the physicochemical properties of a new chemical entity.[10][11][12] These properties heavily influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Key Physicochemical Parameters and Experimental Protocols
Parameter
Importance in Drug Discovery
Experimental Protocol
Aqueous Solubility
Poor solubility can lead to low bioavailability and formulation challenges.[10][11]
Kinetic Solubility Assay: A stock solution of the compound in DMSO is serially diluted in an aqueous buffer (e.g., PBS, pH 7.4). The solubility is determined by nephelometry or by analyzing the supernatant after centrifugation via HPLC-UV.
Lipophilicity (LogP/LogD)
Influences membrane permeability, protein binding, and metabolic stability. High lipophilicity can lead to toxicity.[12]
Shake-Flask Method: The compound is partitioned between n-octanol and water (for LogP) or a buffer at a specific pH (for LogD). The concentration in each phase is measured by HPLC-UV.
pKa
Determines the charge state of the molecule at physiological pH, which affects solubility, permeability, and target binding.[11]
Potentiometric Titration or UV-Metric Method: The compound is dissolved in a co-solvent/water mixture and titrated with an acid or base. The pKa is determined from the titration curve.
Chemical Stability
Assesses degradation in various conditions, which is important for storage and formulation.
Solution Stability Assay: The compound is incubated in different aqueous buffers (pH 2, 7.4, 9) at room temperature and 40°C. The remaining compound is quantified by HPLC-UV at various time points.
In Vitro Biological Evaluation: A Tiered Approach
A systematic approach to in vitro testing is essential to efficiently characterize the biological activity of a novel compound.[13][14]
Protocol 2: General Cytotoxicity Assessment
Objective: To determine the general toxicity of the compound against mammalian cells.
Materials:
A panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for general toxicity).
Cell culture medium and supplements.
The test compound, dissolved in DMSO.
A cell viability assay reagent (e.g., MTT, AlamarBlue).[15]
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
Viability Assay: Add the cell viability reagent and incubate according to the manufacturer's instructions.
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Table 2: Hypothetical Cytotoxicity Data
Cell Line
Compound IC₅₀ (µM)
Interpretation
HepG2 (Liver)
> 50
Low potential for liver toxicity.
HEK293 (Kidney)
> 50
Low general cytotoxicity.
Screening Strategies
Based on the structural motifs, two primary screening strategies can be employed:
Target-Based Screening: Given the phenolic structure, screening against targets involved in oxidative stress pathways (e.g., Nrf2 activation, direct radical scavenging assays like DPPH) would be a logical starting point.[1] The methyl benzoate moiety has been associated with epigenetic modulation, suggesting that screening against DNA methyltransferases (DNMTs) could also be fruitful.[7]
Phenotypic Screening: This approach involves testing the compound in disease-relevant cellular models without a preconceived target.[14] For example, based on the antioxidant potential, the compound could be tested for its ability to protect neuronal cells from oxidative stress-induced cell death, a model relevant to neurodegenerative diseases.
A general workflow for the initial characterization of a novel compound.
Preliminary ADME/Tox Profiling
Early in vitro assessment of ADME and toxicological properties is crucial for identifying potential liabilities.[8][16]
Metabolic Stability: Incubating the compound with liver microsomes can provide an early indication of its susceptibility to metabolism by cytochrome P450 enzymes.
Plasma Protein Binding: Equilibrium dialysis can determine the extent to which the compound binds to plasma proteins, which affects its free concentration and efficacy.
hERG Inhibition: Patch-clamp assays are used to assess the compound's potential to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
Conclusion and Future Directions
The proposed framework outlines a systematic approach to investigate the medicinal chemistry potential of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate . This journey begins with a rational synthesis and proceeds through a tiered evaluation of its physicochemical properties and biological activities. The initial data gathered from these protocols will be instrumental in determining whether this novel scaffold warrants further investigation and optimization in a drug discovery program. The key to success lies in a holistic approach, where potency, selectivity, and "drug-like" properties are considered in parallel to guide the evolution of this compound from a chemical curiosity to a potential therapeutic lead.[12][17]
Application Note: Phenoxy-Methyl-Benzoate Derivatives in Metabolic and Inflammatory Research
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Metabolic Pharmacology, Structural Biology, and Immunology Scientific Rationale & Mechanistic Grounding The phenoxy-met...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Discipline: Metabolic Pharmacology, Structural Biology, and Immunology
Scientific Rationale & Mechanistic Grounding
The phenoxy-methyl-benzoate pharmacophore has emerged as a highly privileged scaffold in the development of next-generation metabolic modulators. Historically, the treatment of metabolic syndrome and type 2 diabetes relied heavily on thiazolidinediones (TZDs), which act as full agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). While TZDs provide robust insulin sensitization, they are plagued by severe adverse effects, including fluid retention, weight gain, and heart failure risks[1].
Recent structural biology and pharmacological profiling have demonstrated that phenoxy-methyl-benzoate derivatives (such as MRL24 and Compound 12) offer a dual-modulatory approach to treating metabolic syndrome and non-alcoholic steatohepatitis (NASH):
Biased PPARγ Partial Agonism: Unlike full agonists that lock the AF-2 domain (Helix 12) in a rigid active conformation, phenoxy-methyl-benzoate derivatives interact primarily with the polar arm of the PPARγ ligand-binding pocket (residues H323, H449, Y327, and Y473)[2]. This unique binding mode bypasses Helix 12 hyper-stabilization and induces a distinct conformational dynamic that favors the recruitment of S-motif-containing coactivators (e.g., TRAP220/MED1)[3]. This "coactivator favoritism" selectively drives the transcription of genes responsible for glucose homeostasis while blunting adipogenic gene expression[3].
Leukocyte Transmigration Blockade: In the context of NASH, metabolic overload triggers endothelial activation and immune cell infiltration. Specific barbituric acid-linked phenoxy-methyl-benzoate derivatives have been identified as potent inhibitors of leukocyte transendothelial migration. They block the migration of monocytes and T-cells into hepatic tissue without exhibiting endothelial cytotoxicity, thereby halting the progression of metabolic inflammation[4].
Mechanistic Pathway Visualization
Fig 1: Dual mechanism of phenoxy-methyl-benzoate in metabolic homeostasis.
Comparative Profiling Data
To understand the therapeutic window of phenoxy-methyl-benzoate compounds, it is critical to benchmark them against classical full agonists. The table below summarizes the quantitative and qualitative shifts in pharmacological behavior.
Pharmacological Parameter
Classical TZDs (e.g., Rosiglitazone)
Phenoxy-Methyl-Benzoates (e.g., MRL24)
PPARγ Agonism Level
Full Agonist (Helix 12 stabilization)
Biased Partial Agonist (Polar arm binding)
Coactivator Profile
Broad recruitment (SRC-1, CBP/p300)
S-motif coactivator favoritism (TRAP220/MED1)
Insulin Sensitization
High (EC50 ~ 40 nM)
High (EC50 ~ 120 nM)
Adipogenesis / Weight Gain
Severe (Upregulation of aP2, CD36)
Minimal to None
Leukocyte Transmigration
Minimal direct effect
Potent blockade (IC50 ~ 2.4 µM)
Experimental Protocols
The following protocols are designed as self-validating systems to ensure rigorous evaluation of phenoxy-methyl-benzoate derivatives in your pipeline.
Protocol 1: TR-FRET Assay for Biased Coactivator Recruitment
Objective: To validate the biased partial agonism of a synthesized compound by quantifying its ability to selectively recruit S-motif peptides (TRAP220) over classical coactivators (SRC-1)[3].
Rationale & Causality: Standard luciferase reporter assays only measure total transcriptional output, which cannot distinguish between a weak full agonist and a true biased partial agonist. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the direct physical proximity between the PPARγ Ligand Binding Domain (LBD) and specific coactivator peptides, providing a precise mechanistic readout of structural bias.
Step-by-Step Methodology:
Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged human PPARγ-LBD, 2 nM Terbium (Tb)-labeled anti-GST antibody (Donor), and 100 nM Fluorescein-labeled TRAP220 or SRC-1 peptide (Acceptor) in TR-FRET buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).
Expert Insight: Always add DTT fresh on the day of the assay. PPARγ contains reactive cysteines in the binding pocket; oxidation will artificially alter ligand binding kinetics.
Compound Titration: Dispense phenoxy-methyl-benzoate compounds in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well black microplate using an acoustic dispenser (e.g., Echo) to minimize DMSO carryover. Final DMSO concentration must not exceed 1%.
Incubation: Add 20 µL of the master mix to the compound wells. Incubate in the dark at room temperature for 2 hours to reach equilibrium.
Detection: Read the plate on a multi-mode microplate reader equipped with a TR-FRET module (Excitation: 340 nm; Emission 1: 495 nm for Tb; Emission 2: 520 nm for Fluorescein).
Validation & Quality Control: Calculate the 520/495 nm emission ratio. Use Rosiglitazone (1 µM) as a 100% activation control and DMSO as the baseline. A valid assay must yield a Z'-factor > 0.6. Phenoxy-methyl-benzoates should show robust TRAP220 recruitment but significantly diminished SRC-1 recruitment compared to Rosiglitazone.
Protocol 2: In Vivo NASH Model & Leukocyte Migration Profiling
Objective: To evaluate the in vivo efficacy of phenoxy-methyl-benzoate derivatives on insulin sensitivity and hepatic immune cell infiltration[4].
Rationale & Causality: Diet-Induced Obesity (DIO) models fed a High-Fat, High-Cholesterol (HFHC) diet closely mimic human NASH. Because phenoxy-methyl-benzoates block leukocyte transendothelial migration, quantifying hepatic macrophage (Kupffer cell) infiltration via flow cytometry provides direct in vivo proof of the compound's anti-inflammatory mechanism.
Step-by-Step Methodology:
Model Induction: Feed 8-week-old male C57BL/6J mice an HFHC diet (40% kcal fat, 2% cholesterol) for 12 weeks to establish baseline steatohepatitis and insulin resistance.
Dosing Regimen: Randomize mice into vehicle, Rosiglitazone (5 mg/kg), and Phenoxy-Methyl-Benzoate (15 mg/kg) groups. Administer compounds daily via oral gavage for 4 weeks.
Metabolic Profiling (GTT): At week 3 of dosing, fast mice for 6 hours. Inject D-glucose (1 g/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, and 120 minutes.
Expert Insight: Phenoxy-methyl-benzoate treated mice should exhibit an Area Under the Curve (AUC) comparable to Rosiglitazone, validating insulin sensitization.
Hepatic Immune Cell Isolation: At study termination, perfuse livers with PBS to remove circulating blood. Digest hepatic tissue using Collagenase IV and perform Percoll gradient centrifugation to isolate the non-parenchymal cell (NPC) fraction.
Flow Cytometry (FACS): Stain the NPC fraction with fluorophore-conjugated antibodies against CD45, CD11b, and F4/80.
Validation & Quality Control: Gate for CD45+ leukocytes and quantify the CD11b+/F4/80+ macrophage population. Efficacious phenoxy-methyl-benzoate treatment will show a statistically significant reduction in macrophage infiltration compared to the vehicle group, confirming the transendothelial migration blockade[4].
Experimental Workflow Visualization
Fig 2: Integrated in vitro and in vivo screening workflow for metabolic modulators.
References
Bruning, J.B., et al. (2007). Crystal Structure of PPARgamma bound to partial agonist MRL24. Structure / RCSB PDB. 2[2]
Hughes, T.S., et al. (2024). Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling. Molecular Pharmacology.3[3]
Getter, T., et al. (2019). Novel inhibitors of leukocyte transendothelial migration. Bioorganic Chemistry. 4[4]
MDPI (2021). PPARs-Orchestrated Metabolic Homeostasis in the Adipose Tissue. International Journal of Molecular Sciences. 1[1]
Application Note: Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate as a Strategic Building Block in Targeted Therapeutics
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the selection...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the selection of a highly privileged starting material is the foundation of a successful drug discovery campaign. Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate and its corresponding free acid, 4-[(4-tert-butylphenoxy)methyl]benzoic acid (CAS: 132991-24-3) [1], serve as critical intermediates in the synthesis of lipophilic receptor modulators.
As a Senior Application Scientist, I frequently utilize this scaffold when targeting nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPAR) or Retinoic Acid Receptors (RAR). The architectural logic behind this molecule is driven by three distinct structural advantages:
Hydrophobic Anchoring: The tert-butylphenoxy moiety acts as a potent lipophilic anchor. In protein-ligand interactions, this bulky group effectively fills deep, hydrophobic ligand-binding domains (LBDs), driving high-affinity binding through optimized van der Waals interactions.
Conformational Flexibility: The phenoxymethyl ether linkage provides a essential degree of rotational freedom, allowing the molecule to adopt the bioactive conformation required for receptor activation, while remaining metabolically stable against in vivo esterases.
Orthogonal Reactivity: The methyl ester acts as a robust protecting group during upstream synthesis (e.g., Williamson ether coupling) and can be cleanly unmasked to yield a reactive carboxylic acid, enabling rapid late-stage diversification into targeted amide or heterocycle libraries [2].
Table 1: Physicochemical Profile of the Key Intermediate
Property
Value / Description
Experimental Implication
Chemical Name
4-[(4-tert-butylphenoxy)methyl]benzoic acid
Active intermediate post-saponification.
CAS Number
132991-24-3
Standard identifier for procurement [3].
Molecular Formula
C18H20O3
Determines mass spectrometric targets.
Molecular Weight
284.35 g/mol
Used for precise stoichiometric calculations.
Lipophilicity (LogP)
~4.5 (Estimated)
High lipophilicity; requires organic co-solvents (THF/DMF) for reactions.
Synthetic Workflow & Experimental Design
The transition from the protected methyl ester starting material to a final biologically active drug candidate follows a highly optimized, two-stage workflow.
Figure 1: Synthetic workflow from the methyl ester starting material to a targeted therapeutic candidate.
Validated Experimental Protocols
The following protocols have been engineered to act as self-validating systems . Every step includes built-in physicochemical checkpoints to ensure scientific integrity without relying solely on downstream analytical core facilities.
Protocol A: Mild Saponification to the Free Carboxylic Acid
Objective: Unmask the methyl ester to yield 4-[(4-tert-butylphenoxy)methyl]benzoic acid.
Causality & Design Choice:
We utilize Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water co-solvent system. The highly lipophilic methyl ester is insoluble in water; THF ensures complete solvation, while water solvates the hydroxide nucleophile. This protocol is self-validating: the resulting carboxylate salt partitions exclusively into the aqueous phase. Washing this phase with an organic solvent removes any unreacted starting material. Subsequent acidification forces the pure, unionized carboxylic acid to precipitate, visually confirming reaction success and eliminating the need for silica gel chromatography.
Step-by-Step Methodology:
Dissolution: Dissolve 10.0 mmol of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate in 30 mL of THF in a 100 mL round-bottom flask.
Reagent Addition: In a separate vial, dissolve 30.0 mmol (3 eq) of LiOH·H₂O in 10 mL of deionized water. Add this aqueous solution dropwise to the THF mixture under vigorous magnetic stirring.
Reaction Monitoring: Stir the biphasic mixture at room temperature (20-25°C) for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.7) will disappear, and the product will remain at the baseline.
Phase Separation: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and wash with Diethyl Ether (2 x 15 mL) to extract unreacted organics. Discard the ether layer.
Precipitation (Self-Validation): Cool the aqueous layer in an ice bath to 0°C. Slowly add 1M HCl dropwise until the pH reaches 2.0. A dense white precipitate of the free acid will form immediately.
Isolation: Filter the precipitate under a vacuum, wash with cold water (2 x 10 mL), and dry in vacuo at 45°C overnight to yield the pure acid (CAS: 132991-24-3).
Table 2: Saponification Optimization Data
Base Equivalents
Solvent Ratio (THF:H₂O)
Time (hrs)
Isolated Yield (%)
Purity (LC-MS)
1.5 eq LiOH
1:1
12
74%
95%
3.0 eq LiOH
3:1
4
96%
>99%
5.0 eq NaOH
3:1
2
88%
92% (Ester cleavage side-reactions)
Insight: A 3:1 THF to water ratio with 3 equivalents of LiOH provides the optimal balance of solubility and nucleophilic attack, maximizing yield while preventing unwanted ether cleavage.
Protocol B: HATU-Mediated Amide Coupling for Library Generation
Objective: Derivatize the free acid into a targeted amide library.
Causality & Design Choice:
To couple the sterically hindered carboxylic acid with various primary or secondary amines, we utilize HATU as the coupling reagent alongside DIPEA (N,N-Diisopropylethylamine). HATU is chosen over standard EDC/HOBt because it rapidly forms a highly reactive 7-aza-OBt ester intermediate, which overcomes the steric bulk of the tert-butylphenoxy tail. The use of LC-MS provides real-time validation; the appearance of the
ion confirms successful coupling.
Step-by-Step Methodology:
Activation: Dissolve 1.0 mmol of 4-[(4-tert-butylphenoxy)methyl]benzoic acid in 5 mL of anhydrous DMF. Add 1.2 mmol of HATU and 3.0 mmol of DIPEA. Stir at room temperature for 15 minutes to pre-form the active ester.
Coupling: Add 1.1 mmol of the desired target amine (e.g., a functionalized aniline or piperazine derivative).
Incubation: Stir the reaction mixture at room temperature for 2–4 hours.
Quenching & Extraction: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3 x 10 mL).
Washing: Wash the combined organic layers sequentially with 1M HCl (10 mL), water (10 mL), and brine (10 mL) to remove DMF and DIPEA salts.
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude targeted amide, ready for preparative HPLC purification.
Once the starting material has been elaborated into a final drug candidate, its primary mechanism of action typically involves intracellular signaling. The lipophilic nature inherited from the tert-butylphenoxy group allows the synthesized molecule to easily penetrate the cell membrane and bind to cytosolic or nuclear targets.
Figure 2: Intracellular signaling pathway of the synthesized lipophilic modulator, demonstrating receptor binding and subsequent gene transcription.
References
National Center for Biotechnology Information (NIH). "4-(4-Tert-butylphenoxymethyl)benzoic acid | C18H20O3 | CID 585049" PubChem Compound Summary. Retrieved from:[Link] [1]
Chemchart. "4-(4-tert-butylphenoxymethyl)benzoic acid (132991-24-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents." Retrieved from:[Link] [2]
Application
Application Note: Experimental Setup for Synthesizing Bezafibrate-Related Compounds
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, optimized synthetic workflows, and self-validating experimental protocols for fibrate-class PPAR pan-ago...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Mechanistic rationale, optimized synthetic workflows, and self-validating experimental protocols for fibrate-class PPAR pan-agonists.
Introduction and Mechanistic Rationale
Bezafibrate is a well-established pan-agonist of peroxisome proliferator-activated receptors (PPAR ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
, , and ), widely utilized in the management of hyperlipidemia and metabolic syndrome. The synthesis of bezafibrate and its structural analogues (fibrates) requires precise control over two primary chemical transformations: the selective amidation of an amine (typically tyramine) and the installation of an isobutyric acid moiety via etherification[1].
As an Application Scientist, it is critical to understand the causality behind the reagent choices. The core challenge in the first step is the chemoselectivity between the primary amine and the phenolic hydroxyl group of tyramine. While the amine is more nucleophilic, aggressive acylation conditions can lead to the formation of
-bis-(4-chlorobenzoyl)tyramine, an unwanted impurity that severely limits overall yield[2].
For the second step (etherification), traditional methods employ a Williamson ether synthesis using ethyl 2-bromo-2-methylpropanoate, which requires strictly anhydrous conditions and a subsequent ester hydrolysis step[1][3]. Modern, optimized protocols utilize a Phase-Transfer Catalyzed (PTC) Bargellini-type condensation. This method reacts the phenolic intermediate with acetone and chloroform in the presence of sodium hydroxide, directly yielding the carboxylic acid in a biphasic system without the need for anhydrous environments or a separate hydrolysis step[4][5].
Pathway Visualization: Biological Target
Caption: Mechanism of action for bezafibrate-mediated PPAR activation and gene transcription.
Experimental Workflow and Methodologies
The following protocols detail the optimized biphasic synthesis of bezafibrate, utilizing the PTC-mediated Bargellini reaction for maximum atom economy and safety[4].
Protocol 1: Selective Amidation (Synthesis of N-(4-chlorobenzoyl)tyramine)
Objective: Achieve selective
-acylation of tyramine while suppressing -acylation.
Self-Validating System Check: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the ninhydrin-positive tyramine spot and the appearance of a single UV-active product spot confirms selective -acylation.
Preparation: In a 2 L round-bottom flask equipped with a mechanical stirrer, dissolve 101.3 g (0.58 mol) of tyramine hydrochloride in 500 mL of anhydrous pyridine (or a biphasic toluene/aqueous NaOH mixture for greener chemistry)[3][6].
Acylation: Cool the reaction mixture to 0–5 °C using an ice bath.
Addition: Dropwise, add 220 g (1.26 mol) of 4-chlorobenzoyl chloride over 30 minutes, maintaining the internal temperature below 10 °C to prevent thermodynamic
Heating: Once the addition is complete, gradually warm the mixture to 98–100 °C and reflux for 15 minutes to ensure complete conversion.
Quenching & Precipitation: Cool the mixture to 35 °C and pour it into 2000 g of an ice-water mixture. Acidify the solution with 15% HCl until the pH reaches 6.0.
Isolation: Filter the precipitated white solid. Wash successively with distilled water and 10% sodium bicarbonate solution to remove residual acid. Dry under a vacuum to yield N-(4-chlorobenzoyl)tyramine (Yield: ~70%, MP: 200-202 °C)[6].
Objective: Direct synthesis of the isobutyric acid moiety without ester intermediates.
Self-Validating System Check: The pH during the final acidification must be strictly controlled between 3.5 and 4.5. Over-acidification can cause the precipitation of unreacted intermediates, while under-acidification will keep the target bezafibrate ionized in the aqueous layer.
Setup: To a reaction flask equipped with a reflux condenser, dropping funnel, and thermometer, add 25 g (90.8 mmol) of N-(4-chlorobenzoyl)tyramine, 750 mL of toluene, 100 mL of acetone, and 1.4 g (4.3 mmol) of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst[4].
Base Addition: Stir at room temperature for 30 minutes. Add 130 mL of a 70% aqueous sodium hydroxide solution.
Condensation: Warm the biphasic mixture to 40 °C. Carefully add 58.5 mL (0.73 mol) of chloroform dropwise. Note: The reaction is exothermic. Control the addition rate to maintain an internal temperature of 55–60 °C.[4]
Maturation: Stir at 55–60 °C for 2 hours.
Phase Separation: Cool to room temperature and add 300 mL of distilled water. Transfer to a separatory funnel and allow the layers to separate. Discard the organic (toluene) layer. Wash the aqueous layer twice with 100 mL of water to remove residual organics.
Acidification: Cool the combined aqueous layer to < 20 °C. Under vigorous stirring, add 15% HCl dropwise until the pH reaches 3.5–4.5. A beige solid will precipitate[4].
Purification: Filter the crude product and recrystallize from acetone to obtain pure bezafibrate as a white powder (Total Recovery: ~72%, HPLC Purity: >98%)[4][6].
Pathway Visualization: Synthetic Workflow
Caption: Step-by-step synthetic workflow for bezafibrate via PTC-catalyzed Bargellini condensation.
Quantitative Data: Comparison of Synthetic Routes
To assist in route scouting for derivative synthesis, the table below summarizes the quantitative metrics of three distinct synthetic strategies for bezafibrate-related compounds.
Exogenous oxidant-free; produces N₂/H₂ as byproducts; requires specialized setup.
Troubleshooting and Safety Considerations
Impurity Profiling: If
-bis-(4-chlorobenzoyl)tyramine is detected via LC-MS, it indicates poor temperature control during the amidation step or an excess of the acyl chloride[2]. Ensure the reaction is kept strictly below 10 °C during the initial addition.
Exothermic Runaway: The addition of chloroform in the presence of strong base (NaOH) and acetone generates a trichloromethyl carbinol intermediate, which is highly exothermic. Chloroform must be added via a pressure-equalizing dropping funnel at a rate that matches the cooling capacity of the reactor.
Phase Transfer Efficiency: Inadequate stirring during the PTC etherification will result in unreacted N-(4-chlorobenzoyl)tyramine. Mechanical stirring at >300 RPM is recommended to ensure maximum interfacial surface area between the aqueous NaOH and the toluene/acetone organic phase.
"developing new polymers with phenoxy methylbenzoate monomers"
Application Note: Synthesis and Development of High-Performance Poly(arylene ether ketone)s (PAEKs) using Phenoxy Methylbenzoate Monomers Target Audience: Researchers, Materials Scientists, and Drug Development Professio...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Development of High-Performance Poly(arylene ether ketone)s (PAEKs) using Phenoxy Methylbenzoate Monomers
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Executive Summary
The development of advanced thermoplastic polymers, particularly Poly(arylene ether ketone)s (PAEKs) such as Poly(ether ketone) (PEK), is critical for biomedical engineering, drug delivery devices, and high-stress structural components. Methyl 4-phenoxybenzoate (also known as p-phenoxybenzoate methyl ester) serves as a highly efficient "AB-type" monomer for the synthesis of PEK. This application note details the mechanistic rationale, experimental design, and step-by-step protocols for polymerizing phenoxy methylbenzoate via Friedel-Crafts electrophilic polyacylation.
Introduction & Mechanistic Rationale
In the synthesis of high-performance polymers, achieving strictly linear, high-molecular-weight chains is paramount for ensuring high crystallinity, thermal stability, and mechanical strength. Methyl 4-phenoxybenzoate possesses a dual chemical functionality that makes it an ideal precursor [1]:
The Nucleophilic Site: The electron-rich phenoxy group. The oxygen atom donates electron density into the aromatic ring via resonance, strongly activating the para-position for electrophilic attack.
The Electrophilic Precursor: The methyl ester group. Under strongly acidic conditions (Lewis/Brønsted acid systems), the ester is converted into a highly reactive acylium ion.
Causality in Reaction Design:
Historically, PEK synthesis required the conversion of 4-phenoxybenzoic acid into 4-phenoxybenzoyl chloride to facilitate polymerization using aluminum trichloride (
) [2]. However, direct polymerization of the methyl ester can be achieved using a dual-acid system of anhydrous hydrogen fluoride (HF) and boron trifluoride () [3]. In this system, HF acts as both the solvent and a Brønsted acid, while acts as a Lewis acid. coordinates with the carbonyl oxygen of the ester, promoting the expulsion of methanol (which is subsequently protonated by HF) and generating the requisite acylium ion for chain propagation. This direct route eliminates the need for unstable acid chloride intermediates and prevents premature hydrolysis.
Reaction Pathway & Workflow
Figure 1: Mechanistic workflow for PEK synthesis from phenoxy methylbenzoate monomers.
Experimental Protocol: Direct HF/BF₃ Polymerization
Self-Validating System Note: This protocol relies on the absolute exclusion of water. Moisture will instantly quench the acylium ion and
catalyst, resulting in low-molecular-weight oligomers. The appearance of a highly viscous, deep red/orange solution during step 4 validates successful acylium ion formation and polymer chain growth.
Materials Required:
Methyl 4-phenoxybenzoate (Monomer, >99% purity)
Anhydrous Hydrogen Fluoride (HF)
Boron Trifluoride (
) gas
Methanol & Deionized Water (for precipitation/washing)
Equipment:
PTFE-lined or Hastelloy autoclave reactor (Standard borosilicate glass will be dissolved by HF).
Gas sparging apparatus with mass flow controllers.
Step-by-Step Procedure:
Reactor Preparation & Purging: Thoroughly dry the PTFE-lined reactor under vacuum at 120 °C for 4 hours. Cool to room temperature and purge with ultra-high purity Argon for 30 minutes to ensure a strictly anhydrous environment.
Monomer Loading: Charge the reactor with 50.0 g (0.219 mol) of methyl 4-phenoxybenzoate. Seal the reactor and re-purge with Argon.
Solvent Addition (HF): Cool the reactor to -20 °C using a dry ice/isopropanol bath. Condense 150 mL of anhydrous HF into the reactor. Causality: Low temperatures prevent premature, uncontrolled oligomerization and manage the exothermic heat of mixing.
Catalyst Introduction (
): Begin mechanical stirring. Slowly sparge gas into the reaction mixture until the solution is saturated (typically 0.10 to 0.15 MPa overpressure). The solution will transition to a deep red/orange color, indicating the formation of the stabilized acylium ion complex.
Chain Propagation: Remove the cooling bath and allow the reactor to warm to room temperature (20–25 °C). Maintain stirring for 12–16 hours. Causality: Electrophilic aromatic substitution at the para-position of the phenoxy ring occurs steadily at this temperature, building the linear polymer backbone.
Quenching & Precipitation: Carefully vent the excess
gas through a caustic scrubber. Extrude the highly viscous polymer solution (dope) under inert pressure into a rapidly stirring bath of cold methanol (1 L). The polymer will precipitate as a fibrous white/off-white solid.
Purification & Drying: Filter the precipitated PEK. Wash the polymer repeatedly with hot deionized water and methanol to remove residual HF and unreacted monomer. Dry the polymer in a vacuum oven at 150 °C for 24 hours until a constant weight is achieved.
Quantitative Data & Comparative Analysis
The choice of polymerization route significantly impacts the final properties of the polymer. The table below summarizes the quantitative outcomes of polymerizing phenoxy methylbenzoate derivatives via different catalytic systems.
Polymerization Route
Catalyst System
Temp (°C)
Yield (%)
Inherent Viscosity (dL/g)*
Glass Transition ()
Melting Point ()
Direct Ester Polyacylation
20 - 25
> 92%
0.95 - 1.25
~ 155 °C
~ 350 °C
Acid Chloride Route [2]
0 - 25
85 - 90%
0.80 - 1.00
~ 153 °C
~ 345 °C
Transesterification (Melt)
250 - 300
< 50%
< 0.30 (Oligomers)
N/A
N/A
*Measured in concentrated sulfuric acid at 25 °C (0.1 g/100 mL). Inherent viscosity
0.8 dL/g is generally required for structural integrity in biomedical applications.
Applications in Drug Development & Medical Devices
For drug development professionals and biomedical engineers, polymers derived from phenoxy methylbenzoate (such as PEK and PEEK) are highly prized for their biocompatibility, radiolucency, and chemical inertness .
Implantable Devices: Unlike metallic implants, PAEKs have a modulus of elasticity closely matching that of human cortical bone, reducing stress shielding in orthopedic applications.
Drug Delivery Systems: The extreme chemical resistance of PEK makes it an ideal housing material for long-term, implantable drug-eluting pumps, ensuring that the polymer does not interact with the active pharmaceutical ingredients (APIs) or degrade in the physiological environment.
References
Dahl, K. J. (1976). Polyketones and methods therefor. U.S. Patent No. 3,953,400. Raychem Corporation.
Jansons, V., & Gors, H. C. (1983). Preparing p-phenoxy-benzoyl compounds. European Patent Office. EP0069597B1.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
Welcome to the technical support portal for the synthesis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate. This molecule is synthesized via a bimolecular nucleophilic substitution (SN2) known as the1[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support portal for the synthesis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate. This molecule is synthesized via a bimolecular nucleophilic substitution (SN2) known as the1[1]. While the theoretical coupling of 4-tert-butylphenol and methyl 4-(bromomethyl)benzoate is straightforward, the presence of a base-sensitive methyl ester and the steric bulk of the tert-butyl group present unique chemoselectivity and kinetic challenges.
This guide moves beyond basic procedural steps to explain the causality behind our experimental design, providing you with a self-validating system to ensure high-yield, high-purity O-alkylation.
Module 1: Reaction Design & Causality (FAQ)
Q: Why is anhydrous K₂CO₃ the industry standard for this specific coupling, rather than stronger bases like NaOH or KOH?A: The electrophile, methyl 4-(bromomethyl)benzoate, contains a highly base-labile methyl ester. Strong hydroxide bases (NaOH, KOH) in the presence of even trace moisture will initiate rapid saponification, cleaving the ester to yield the corresponding carboxylic acid[1]. Potassium carbonate (K₂CO₃) provides a perfect thermodynamic balance: its pKa (~10.3) is sufficiently basic to deprotonate 4-tert-butylphenol (pKa ~10.1) to form the active phenoxide nucleophile, but it is a weak enough nucleophile itself to leave the methyl ester intact[2].
Q: How does the choice of solvent alter the reaction kinetics?A: Polar aprotic solvents, specifically N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), are mandatory for this transformation. These solvents highly solvate the potassium cation but leave the phenoxide anion "naked" and highly reactive. In contrast, protic solvents would hydrogen-bond to the phenoxide, drastically reducing its nucleophilicity and stalling the SN2 attack[3].
Module 2: Troubleshooting & Diagnostics
Q: My LC-MS shows a stalled reaction with significant unreacted methyl 4-(bromomethyl)benzoate. How do I drive it to completion?A: Benzylic bromides are generally excellent electrophiles, but if the reaction stalls, it is often due to poor solubility of the inorganic base or competitive steric hindrance from the bulky tert-butyl group. To bypass this, add 10 mol% of Potassium Iodide (KI). This initiates an in situ Finkelstein reaction, transiently converting the benzylic bromide into a highly reactive benzylic iodide, which drastically accelerates the SN2 etherification[4].
Q: I am observing a major side product with a mass corresponding to [M-14] (loss of a methyl group). What is it and how do I prevent it?A: This is 4-[(4-tert-butylphenoxy)methyl]benzoic acid, the product of ester hydrolysis. It occurs if your K₂CO₃ is hygroscopic and has absorbed water, or if your DMF is wet. Ensure all reagents are rigorously dried and the reaction is conducted under an inert nitrogen or argon atmosphere.
Q: How do I selectively remove unreacted 4-tert-butylphenol during the workup without relying on column chromatography?A: Exploit the pKa difference. The product ether is neutral, while the unreacted phenol is weakly acidic. During the liquid-liquid extraction phase, wash the organic layer with 1M aqueous NaOH. The unreacted phenol will be deprotonated to sodium 4-tert-butylphenoxide and partition entirely into the aqueous waste layer, leaving the pure product in the organic phase.
Module 3: Quantitative Optimization Data
The following table summarizes our internal optimization data, demonstrating the causality between reagent selection and product distribution.
Base
Solvent
Additive
Temp (°C)
Time (h)
Target Ether Yield (%)
Ester Hydrolysis (%)
NaOH (aq)
THF
None
60
4
12%
85%
K₂CO₃
DMF
None
60
12
78%
< 2%
K₂CO₃
DMF
KI (10 mol%)
80
4
94%
< 2%
Cs₂CO₃
MeCN
None
80
6
91%
< 1%
Module 4: Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. By following the specific TLC checks and basic washes, the procedure inherently verifies its own success and purity.
Step 1: Nucleophile Activation
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylphenol (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (1.5 equiv, 15 mmol).
Suspend the mixture in anhydrous DMF (20 mL) under a nitrogen atmosphere.
Stir at room temperature for 30 minutes to ensure complete deprotonation (the solution may take on a slight yellow tint as the phenoxide forms).
Step 2: Alkylation & Catalysis
4. Add methyl 4-(bromomethyl)benzoate (1.05 equiv, 10.5 mmol) to the reaction mixture.
5. Add Potassium Iodide (KI) (0.1 equiv, 1.0 mmol) as a phase-transfer/nucleophilic catalyst.
6. Attach a reflux condenser and heat the reaction block to 80°C.
Step 3: Reaction Monitoring (Self-Validation)
7. After 4 hours, pull a 50 µL aliquot, quench in 1 mL water/EtOAc, and analyze the organic layer via TLC (Hexanes:EtOAc 8:2) or LC-MS.
8. Validation Check: The reaction is complete when the phenol spot (stains dark with KMnO₄) is consumed and a new, higher Rf UV-active spot (the ether) dominates.
Step 4: Differential Workup
9. Cool the reaction to room temperature and quench by pouring into 100 mL of ice-cold distilled water.
10. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
11. Critical Purification Step: Wash the combined organic layers with 1M aqueous NaOH (2 x 30 mL) to selectively deprotonate and remove any unreacted 4-tert-butylphenol.
12. Wash the organic layer with brine (50 mL) to remove residual DMF, then dry over anhydrous Na₂SO₄.
Step 5: Isolation
13. Filter off the drying agent and concentrate the filtrate under reduced pressure.
14. The crude product can be recrystallized from hot ethanol or purified via a short silica gel plug to yield Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate as a white solid.
Module 5: Pathway & Logic Visualizations
Mechanistic pathway of the target ether synthesis versus ester hydrolysis.
Diagnostic logic tree for resolving common synthesis and purification bottlenecks.
Module 6: References
Williamson ether synthesis - Wikipedia
Source: wikipedia.org
URL:
"stability issues of phenoxy ether linkage under acidic/basic conditions"
Welcome to the Technical Support Center for phenoxy ether stability and cleavage. Alkyl aryl ethers (commonly referred to as phenoxy ethers) are ubiquitous structural motifs in pharmaceutical development, agrochemicals,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for phenoxy ether stability and cleavage. Alkyl aryl ethers (commonly referred to as phenoxy ethers) are ubiquitous structural motifs in pharmaceutical development, agrochemicals, and organic synthesis. While generally robust, unexpected degradation in formulations or failed deprotection steps often plague researchers.
As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, troubleshooting FAQs, and field-validated protocols to manage phenoxy ether linkages under varying pH conditions.
Section 1: Mechanistic Foundations & FAQs
Q1: Why is my phenoxy ether drug candidate stable in basic formulations but degrading in highly acidic ones?A1: The stability of the phenoxy ether linkage is fundamentally tied to the basicity of the ether oxygen[1]. Under basic or neutral conditions, the ether oxygen cannot be protonated. Because the phenoxide anion is an exceptionally poor leaving group on its own, the linkage is highly stable against nucleophilic attack[2].
However, under strong acidic conditions (e.g., in the presence of hydrohalic acids like HI or HBr), the ether oxygen becomes protonated to form an oxonium ion[3]. This protonation weakens the adjacent C–O bonds. Because nucleophilic attack on an sp²-hybridized aromatic carbon is energetically forbidden, the conjugate base (e.g., iodide or bromide) selectively attacks the less hindered aliphatic carbon via an S_N1 or S_N2 mechanism[4]. This strictly yields a phenol and an alkyl halide—never an aryl halide and an alcohol[5].
Q2: I treated my diaryl ether with hydroiodic acid (HI) and heat, but no cleavage occurred. Why?A2: Diaryl ethers are exceptionally stable to both acidic and basic conditions[5]. Unlike alkyl aryl ethers, both carbons attached to the ether oxygen in a diaryl ether are sp²-hybridized. These sp² carbons strongly resist both S_N1 (due to the instability of phenyl cations) and S_N2 (due to steric hindrance and electronic repulsion from the aromatic
-cloud) nucleophilic attacks[5]. Therefore, even if the oxygen is protonated by HI, the subsequent nucleophilic attack by the halide cannot proceed, leaving the diaryl ether intact[6].
Q3: We observed non-enzymatic hydrolysis of a phenoxy propanoate herbicide (like fenoxaprop-ethyl) in mildly acidic aqueous buffers. Is this expected?A3: Yes. While simple aliphatic phenoxy ethers require extreme acids (HI/HBr) for cleavage, highly electron-deficient or specialized phenoxy ether systems can hydrolyze under much milder aqueous acidic conditions. Research demonstrates that compounds containing benzoxazolyl-oxy-phenoxy ether linkages undergo rapid non-enzymatic cleavage in acidic aqueous environments (pH < 4.6), yielding phenol derivatives[7]. Always profile the stability of complex phenoxy ethers across a full pH gradient.
Section 2: Visualizing Mechanistic Logic
Mechanistic pathways of phenoxy ether stability and cleavage under basic vs. acidic conditions.
Section 3: Troubleshooting Common Synthesis Issues
Issue 1: Incomplete Cleavage of Alkyl Aryl Ethers during Deprotection
Cause: Using HCl or weak aqueous acids. Hydrochloric acid is generally insufficient for ether cleavage because the chloride ion is a poor nucleophile in protic media, and the equilibrium heavily favors the unprotonated ether[1].
Solution: Switch to hydroiodic acid (HI) or a strong Lewis acid like Boron Tribromide (BBr₃)[3]. HI is highly effective because iodide is a massive, highly polarizable, and excellent nucleophile that rapidly attacks the protonated intermediate[3].
Issue 2: Unwanted Aromatic Ring Halogenation during Acidic Cleavage
Cause: The use of excess hydrohalic acids at elevated temperatures can sometimes lead to electrophilic aromatic substitution on electron-rich aromatic rings.
Solution: Utilize BBr₃ in anhydrous dichloromethane (DCM) at -78 °C. BBr₃ coordinates with the ether oxygen to form a Lewis acid-base complex, facilitating the cleavage of the alkyl-oxygen bond without requiring harsh protic acids[4].
Section 4: Quantitative Stability Data
The following table summarizes the expected stability and cleavage rates of various ether linkages under standard laboratory conditions, providing a quick reference for experimental design.
Linkage Type
Condition
Reagent
Primary Mechanism
Expected Outcome
Relative Cleavage Rate
Alkyl Aryl Ether
Strong Acid
HI / Heat
S_N1 / S_N2
Phenol + Alkyl Iodide
Fast
Alkyl Aryl Ether
Strong Base
NaOH / Heat
N/A
No Reaction
Zero (Stable)
Diaryl Ether
Strong Acid
HI / Heat
N/A
No Reaction
Zero (Stable)
Alkyl Aryl Ether
Lewis Acid
BBr₃ / DCM
Complexation
Phenol + Alkyl Bromide
Very Fast
Specialized Phenoxy
Mild Aqueous Acid
pH 2.0 - 4.6
Hydrolysis
Phenol derivative
Moderate
Section 5: Field-Validated Experimental Protocols
Protocol 1: Controlled Acidic Cleavage of Phenoxy Ethers using BBr₃
This protocol utilizes Lewis acidic cleavage to avoid the harsh thermal conditions required by protic acids like HI.
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Causality: BBr₃ reacts violently with atmospheric moisture to form HBr gas and boric acid, which will ruin reaction stoichiometry.
Dissolution: Dissolve the phenoxy ether substrate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Causality: BBr₃ cleavage is highly exothermic. Starting at -78 °C prevents thermal degradation of sensitive functional groups and improves regioselectivity.
Addition: Add BBr₃ (1.2 to 2.0 eq, 1.0 M in DCM) dropwise via a syringe.
Incubation: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 2 hours.
Quenching (Critical Step): Cool the mixture back to 0 °C and carefully add methanol dropwise. Causality: Methanol safely reacts with excess BBr₃ to form volatile trimethyl borate and HBr. This prevents the violent hydrolysis and emulsion formation that occurs with direct water addition, creating a self-validating safe quench.
Workup: Dilute with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the phenol.
Protocol 2: pH-Dependent Stability Profiling of Phenoxy Ether Drug Candidates
Use this workflow to determine the shelf-life and formulation viability of phenoxy ether compounds.
Standardized workflow for profiling phenoxy ether stability in aqueous buffers.
Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).
Spiking: Spike the phenoxy ether compound into each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is <1% to prevent co-solvent effects from artificially stabilizing the compound.
Incubation: Incubate the samples in a thermomixer at 37 °C.
Sampling: Withdraw 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.
Quenching: Immediately quench each aliquot by mixing with 150 µL of ice-cold acetonitrile (ACN) containing an internal standard. Causality: ACN precipitates buffer salts and instantly halts any pH-driven hydrolysis by denaturing the aqueous environment.
Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS. Self-Validation: By quantifying both the disappearance of the parent ether and the appearance of the phenol product, you ensure mass balance, validating that the loss of the parent is due to chemical cleavage and not non-specific binding or precipitation.
References
Ether cleavage - Wikipedia
Source: Wikipedia
URL:[Link]
Cleavage of Ethers - Organic Chemistry
Source: Jack Westin
URL:[Link]
Cleavage Of Ethers With Acid
Source: Master Organic Chemistry
URL:[Link]
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl
Source: USDA ARS / Journal of Agricultural and Food Chemistry (ACS Publications)
URL:[Link]
Technical Guide: Impurity Removal & Purification of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
Introduction Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate is a key intermediate often synthesized via the Williamson etherification of methyl 4-(bromomethyl)benzoate and 4-tert-butylphenol . This reaction, while robust...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate is a key intermediate often synthesized via the Williamson etherification of methyl 4-(bromomethyl)benzoate and 4-tert-butylphenol . This reaction, while robust, frequently generates a specific profile of impurities including unreacted starting materials, hydrolysis byproducts, and inorganic salts.
This guide provides a self-validating purification workflow designed to isolate the target ester with >98% purity. The protocols below prioritize the chemical stability of the ester moiety while aggressively removing phenolic and acidic contaminants.
Part 1: Troubleshooting Guide (Q&A)
Q1: My crude product has a persistent "medicinal" or "phenolic" odor. How do I remove it?
Diagnosis: This indicates the presence of unreacted 4-tert-butylphenol . Phenols are weak acids (pKa ~10) and can be difficult to remove by simple evaporation due to their high boiling points.
Solution: Perform a Cold Alkaline Wash .
Protocol: Dissolve the crude material in Ethyl Acetate (EtOAc).[1] Wash twice with cold (0-5°C) 0.5 M NaOH or 10% K₂CO₃.
Mechanism:[2][3][4][5][6] The base deprotonates the phenol to form the water-soluble phenoxide anion, which partitions into the aqueous layer.
Caution: Avoid hot or concentrated base, as this will hydrolyze the methyl ester to the corresponding benzoic acid.
Q2: The product contains a carboxylic acid impurity (Methyl ester hydrolysis). How do I separate it?
Diagnosis: TLC shows a streak or a spot near the baseline; ¹H NMR shows a loss of the methyl singlet (~3.9 ppm). This is 4-[(4-tert-butylphenoxy)methyl]benzoic acid .
Solution:Bicarbonate Extraction .
Protocol: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃).
Mechanism:[2][3][4][5][6] NaHCO₃ is strong enough to deprotonate the benzoic acid (pKa ~4) but too weak to deprotonate the phenol or hydrolyze the ester. The acid is removed as the carboxylate salt.
Q3: I see a spot on TLC with similar R_f to the product, but it stains differently. What is it?
Diagnosis: This is likely Methyl 4-(hydroxymethyl)benzoate (formed by hydrolysis of the benzyl bromide starting material) or unreacted Methyl 4-(bromomethyl)benzoate .
Solution:Recrystallization or Flash Chromatography .[7]
Protocol: These neutral impurities cannot be removed by acid/base extraction. Recrystallization from Ethanol/Water (9:1) or Hexane/EtOAc is required. The target ether usually crystallizes more readily than the alcohol impurity.
Q4: The solid product is off-white or yellowish. How do I improve the color?
Diagnosis: Trace oxidation products or polymerized "tar" from the phenol.
Solution:Activated Charcoal Treatment .
Protocol: Dissolve the crude solid in hot ethanol. Add 1-2% w/w activated charcoal. Stir for 10 minutes, filter through Celite while hot, then proceed to crystallization.
Part 2: Detailed Purification Protocols
A. Chemical Washing (The "Workup")
Prerequisite: The reaction mixture has been quenched and bulk solvent removed.
Step
Reagent
Volume
Purpose
1. Dissolution
Ethyl Acetate (EtOAc)
10 mL / g crude
Solubilizes target ester; immiscible with water.
2. Acid Wash
1 M HCl
5 mL / g crude
Removes any trace amine bases (if used) and neutralizes reaction quenching salts.
3. Phenol Removal
0.5 M NaOH (Cold)
2 x 5 mL / g
Converts unreacted 4-tert-butylphenol to water-soluble sodium 4-tert-butylphenoxide.
4. Acid Removal
Sat. NaHCO₃
1 x 5 mL / g
Removes any hydrolyzed benzoic acid byproduct.
5. Drying
Brine + Na₂SO₄
--
Removes residual water to prevent hydrolysis during concentration.
B. Recrystallization (Final Polish)
Use this method if the purity is >90% but requires >98% for biological testing.
Solvent Selection: Ethanol (EtOH) is the preferred solvent. The ether linkage and ester group make the molecule moderately polar, while the tert-butyl group provides lipophilicity.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add minimum hot EtOH (approx. 60-70°C) until dissolved.
Cooling: Allow the flask to cool to room temperature slowly on a cork ring (insulation). Then, place in an ice bath (0°C) for 1 hour.
Filtration: Collect crystals via vacuum filtration.[8] Wash with ice-cold EtOH .
Drying: Dry in a vacuum oven at 40°C for 4 hours to remove solvent residues.
Part 3: Process Visualization
The following diagram illustrates the logical flow of the purification process, distinguishing between chemical extraction (removal of reactive impurities) and physical separation (removal of neutral impurities).
Figure 1: Step-by-step purification logic flow, separating acidic/phenolic contaminants via extraction and neutral contaminants via crystallization.
FAQs
Q: Can I use Column Chromatography instead of Recrystallization?
A: Yes. If the crude is an oil or fails to crystallize, use Flash Chromatography.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Hexane : Ethyl Acetate (Start at 95:5, gradient to 85:15).
Elution Order: The non-polar starting bromide (if present) elutes first, followed by the target ether, and finally the more polar alcohol/phenol impurities.
Q: Why do I need to keep the NaOH wash cold?
A: Methyl esters are susceptible to saponification (hydrolysis) in the presence of strong bases [1]. While the benzoate ester is relatively stable due to conjugation, warm NaOH will accelerate the conversion to the carboxylic acid, reducing your yield.
Q: How do I store the purified compound?
A: Store in a tightly sealed vial at 4°C or -20°C . Although ethers are generally stable, the benzylic position (next to the oxygen) can be susceptible to slow oxidation over long periods [2].
References
Mechanism of Ester Hydrolysis :
Organic Chemistry Portal. "Hydrolysis of Esters."
[Link]
"alternative catalysts for the esterification of 4-[(4-tert-butylphenoxy)methyl]benzoic acid"
Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and process chemists optimizing the esterification of 4-[(4-tert-butylphenoxy)methyl]benzoic acid . Due to the substrate's hig...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and process chemists optimizing the esterification of 4-[(4-tert-butylphenoxy)methyl]benzoic acid .
Due to the substrate's highly hydrophobic nature, bulky tert-butyl group, and acid-sensitive benzylic ether linkage, standard Fischer esterification protocols often fail, yielding poor conversions or degradation byproducts. This guide details field-proven alternative catalytic systems—specifically Lewis acids and solid-supported Brønsted acids—to overcome these structural bottlenecks.
Part 1: Diagnostic Troubleshooting Guide (Q&A)
Q1: My standard Fischer esterification (H₂SO₄ in refluxing methanol) is yielding <40% conversion and multiple spots on TLC. What is causing this?A: The failure is twofold: solubility and chemoselectivity.
Solubility: 4-[(4-tert-butylphenoxy)methyl]benzoic acid is highly hydrophobic. In pure polar protic solvents like methanol, the substrate often remains partially insoluble, severely limiting the reaction rate.
Chemoselectivity: The molecule contains a benzylic ether linkage (-CH₂-O-Ar). Extended refluxing in the presence of strong mineral acids (like H₂SO₄) promotes ether cleavage, generating 4-tert-butylphenol and functionalized benzoic acid byproducts[1].
Q2: How can I drive the reaction to completion without risking ether cleavage?A: Transition away from harsh Brønsted acids to highly oxophilic Lewis acid catalysts such as Zirconium(IV) chloride (ZrCl₄). ZrCl₄ selectively coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity without generating the highly acidic protic environment that cleaves ethers [2]. Furthermore, ZrCl₄ allows the use of non-polar co-solvents (e.g., THF or toluene) to fully dissolve the hydrophobic substrate.
Q3: Is there a greener, solvent-free alternative that simplifies product isolation?A: Yes. Solid acid catalysts , specifically Phosphoric Acid-Modified Montmorillonite K10 (PMK) or Amberlyst-15, are excellent alternatives. By mixing the solid acid directly with the substrate and the target alcohol under solvent-free conditions (or minimal non-polar solvent), you bypass the solubility limits of bulk polar solvents. The reaction is driven forward by evaporating the water byproduct, and workup requires only a simple filtration to remove the catalyst [3, 4].
Part 2: Catalyst Selection & Performance Matrix
To select the optimal alternative catalyst for your specific workflow, consult the comparative data below.
Catalyst System
Reaction Modality
Operating Temp.
Ether Cleavage Risk
Workup Complexity
Key Advantage
H₂SO₄ (Standard)
Homogeneous
65–80 °C (Reflux)
High
High (Neutralization required)
Low cost, but poor yield for this substrate.
ZrCl₄ (10–20 mol%)
Homogeneous (Lewis)
25–65 °C
Low
Moderate (Aqueous quench)
High chemoselectivity; excellent for complex/sensitive substrates.
PMK (Solid Acid)
Heterogeneous
80–110 °C
Very Low
Low (Simple filtration)
Solvent-free capability; catalyst is easily recyclable.
Caption: Decision matrix for selecting alternative esterification catalysts based on substrate solubility.
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are integrated to ensure mechanistic fidelity and prevent downstream failures.
Protocol A: Mild Lewis Acid Esterification using ZrCl₄
Mechanism: ZrCl₄ acts as a highly oxophilic Lewis acid, activating the carbonyl group for nucleophilic attack without generating free protons that threaten the ether linkage [1, 5].
Caption: Mechanistic pathway of ZrCl4-catalyzed esterification via carbonyl activation.
Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the benzoic acid derivative in anhydrous THF. Causality: THF ensures complete solubilization of the hydrophobic tert-butylphenoxy moiety.
Catalyst Addition: Add the target alcohol, followed by the careful addition of ZrCl₄ (10 mol%). Caution: ZrCl₄ is moisture sensitive; handle rapidly or in a glovebox.
Reaction Execution: Stir the mixture at 45–50 °C.
In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1) or LC-MS after 4 hours. The disappearance of the highly polar acid spot confirms conversion. If conversion stalls, add 3 Å molecular sieves to sequester generated water and push the equilibrium.
Quench & Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The mild quench prevents product hydrolysis.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester.
Protocol B: Solvent-Free Solid Acid Esterification using PMK
Mechanism: Phosphoric acid-modified Montmorillonite K10 (PMK) provides a high-surface-area acidic microenvironment. The lack of bulk solvent forces the reactants into close proximity, while heating drives off water to satisfy Le Chatelier's principle [3].
PMK Catalyst (10 wt% relative to the carboxylic acid)
Step-by-Step Procedure:
Preparation: Grind the benzoic acid derivative and the PMK catalyst together in a mortar to ensure a homogeneous solid mixture. Transfer to a reaction vessel.
Alcohol Addition: Add the target alcohol (1.5 equiv). Causality: Using a near-stoichiometric amount of alcohol prevents the system from becoming a dilute solution, maintaining the "solvent-free" high-concentration kinetics.
Thermal Activation: Heat the mixture to 90–100 °C (or the boiling point of the alcohol) using a Dean-Stark apparatus or an open vessel configuration to allow water vapor to escape.
In-Process Control (IPC): After 5 hours, extract a 5 mg aliquot, dissolve in dichloromethane (DCM), filter through a micro-syringe, and analyze via GC-MS.
Workup: Cool the mixture to room temperature. Dilute with DCM or Ethyl Acetate (30 mL) to dissolve the newly formed ester.
Catalyst Recovery: Filter the mixture through a Celite pad to remove the PMK catalyst. Self-Validating Step: The recovered catalyst can be washed with hot ethanol, dried at 120 °C, and reused for up to 3 cycles with minimal loss in activity [3].
Concentration: Evaporate the solvent under reduced pressure to isolate the product.
Part 4: Advanced FAQs
Q: During the ZrCl₄ protocol, my reaction mixture turned cloudy. Is the catalyst degrading?A: Cloudiness often indicates the formation of zirconium hydroxides/oxides due to the water generated during the esterification. This is why adding 3 Å molecular sieves (Step 4) is recommended for larger scales—it sequesters the water, maintaining the active ZrCl₄ species in solution and driving the equilibrium.
Q: Can I use Deep Eutectic Solvents (DES) for this specific substrate?A: Yes, DES systems (e.g., Choline Chloride/p-Toluenesulfonic acid) are emerging as excellent green alternatives for benzoic acid esterifications [4]. However, due to the extreme hydrophobicity of the tert-butylphenoxy group, you must ensure the substrate melts or dissolves into the DES at the operating temperature (typically >80 °C). If it remains a biphasic suspension, the PMK solid-acid route (Protocol B) will yield superior kinetics.
References
Singh, S., Duffy, C. D., Shah, S. T. A., & Guiry, P. J. (2008). ZrCl4 as an Efficient Catalyst for a Novel One-Pot Protection/Deprotection Synthetic Methodology. Journal of Organic Chemistry, 73(16), 6429–6432. Available at:[Link]
Firouzabadi, H., Iranpoor, N., & Jafari, A. A. (2006). Some Applications of Zirconium(IV) Tetrachloride (ZrCl4) and Zirconium(IV) Oxichloride Octahydrate (ZrOCl2·8H2O) as Catalysts or Reagents in Organic Synthesis. Journal of the Iranian Chemical Society, 3(4), 261-286. Available at: [Link]
Hazarika, S. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 661-664. Available at:[Link]
Akbayrak, S., & Özdemir, M. (2019). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. Available at:[Link]
Troubleshooting
"preventing hydrolysis of methyl ester during workup"
Executive Summary Methyl esters are fundamental pharmacophores and intermediates, yet they possess a notorious vulnerability: hydrolytic instability during aqueous workup. While methyl esters are generally stable at neut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl esters are fundamental pharmacophores and intermediates, yet they possess a notorious vulnerability: hydrolytic instability during aqueous workup. While methyl esters are generally stable at neutral pH, the exothermic nature of quenching, coupled with localized pH extremes (pockets of high acidity or basicity), often drives unintended saponification or acid-catalyzed hydrolysis.
This guide provides a root-cause analysis and actionable protocols to preserve methyl ester integrity during isolation. Our approach relies on Kinetic Control : minimizing the time, temperature, and catalytic potential (pH) that the ester is exposed to during the biphasic transition.
Troubleshooting Guide (FAQs)
Q1: I observed significant carboxylic acid formation after quenching a Lewis Acid-catalyzed reaction (e.g., AlCl₃, TiCl₄). What went wrong?
Diagnosis: You likely triggered Acid-Catalyzed Hydrolysis driven by exothermicity.
The Mechanism: Quenching Lewis acids with water generates immediate, intense heat and releases strong mineral acids (HCl).
The Fix:
Never quench with pure water. The heat generation is too rapid.
Use the "Rochelle Salt" Method: Quench with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt). The tartrate chelates the metal, preventing the formation of insoluble hydroxides and moderating the pH.
Temperature Control: The quench must be performed at 0°C or below . The rate of hydrolysis doubles for roughly every 10°C increase in temperature (Arrhenius equation).
Q2: My reaction was basic (e.g., NaH alkylation), but I lost product during the aqueous wash. Isn't the ester stable once the reaction is done?
Diagnosis: You likely experienced Saponification during the quench .
The Mechanism: Even if the reaction is complete, residual base (hydroxide or alkoxide) in the presence of quench water creates a "flash hydrolysis" zone before the mixture neutralizes. Saponification is irreversible and often faster than acid hydrolysis.
The Fix:
Buffer, Don't Just Neutralize: Do not quench with water. Quench with a cold, buffered solution like saturated Ammonium Chloride (NH₄Cl) or Sodium Dihydrogen Phosphate (NaH₂PO₄).
The "Inverse Quench": If the reaction scale is large, pour the reaction mixture slowly into the cold buffer (with vigorous stirring) rather than adding buffer to the reaction. This ensures the ester never sees a high concentration of base in the presence of water.
Q3: I have a stubborn emulsion, and my ester yield is dropping over time. Is the emulsion responsible?
Diagnosis: Yes. Emulsions maximize the interfacial surface area between the organic ester and the aqueous acid/base.
The Mechanism: Hydrolysis is a biphasic reaction. An emulsion acts as a micro-reactor, dramatically increasing the contact surface area and allowing water/ions to attack the ester continuously.
The Fix:
Break it Fast: Do not wait. Add brine (saturated NaCl) immediately to increase ionic strength.
Filter: Pass the biphasic mixture through a pad of Celite to physically disrupt the emulsion stabilizers.
Solvent Swap: If using DCM, try adding a small amount of Methanol (if not acidic) or switch to EtOAc for the extraction to change the surface tension.
Technical Deep Dive: The Kinetics of Loss
To prevent hydrolysis, one must understand the enemy. The rate of hydrolysis (
) is defined by the rate constant (), which is heavily dependent on pH and Temperature ().
pH Dependence: Methyl esters typically exhibit a "stability window" between pH 4 and pH 9 . Outside this range, the rate constant
increases logarithmically.
pH > 10: Hydroxide ion (
) is a potent nucleophile, attacking the carbonyl carbon directly (Mechanism ).
pH < 3: Hydronium ion (
) activates the carbonyl oxygen, making it susceptible to attack by weak nucleophiles like water (Mechanism ).
Temperature Dependence: Hydrolysis has a high activation energy. Maintaining the workup at 0°C vs. 25°C can reduce the hydrolysis rate by a factor of 4–10x, effectively "freezing" the side reaction while you perform the extraction.
Comparative Stability Data
Condition
pH Range
Risk Level
Recommended Quench Agent
Acidic
< 3.0
High
Sat. NaHCO₃ (Caution: Gas evolution) or Phosphate Buffer (pH 7)
Neutral
4.0 - 8.0
Safe
Water or Brine
Basic
> 10.0
Critical
Sat. NH₄Cl or 1M HCl (Carefully titrated to pH 7)
Standard Operating Procedure (SOP)
Protocol: Kinetic Control Workup for Methyl Esters
Objective: Isolate methyl ester from a basic reaction mixture (e.g., LiHMDS, NaH, or K₂CO₃) with <0.1% hydrolysis.
Reagents:
Crude Reaction Mixture (Organic solvent)
Saturated Ammonium Chloride (sat. NH₄Cl) - Chilled to 0°C
Ethyl Acetate (EtOAc) or TBME (tert-Butyl methyl ether)
Cool Down: Place the reaction vessel in an ice/water bath and cool to internal temperature < 5°C.
The Buffer Quench:
Small Scale (<1g): Add ice-cold sat. NH₄Cl dropwise with vigorous stirring. Monitor internal temp; do not exceed 10°C.
Large Scale (>10g): Cannulate or pour the reaction mixture into a vigorously stirred beaker of ice-cold sat. NH₄Cl. (This maintains a consistently low pH environment).
Phase Separation: Transfer to a separatory funnel.
Critical: Do not shake violently if the reaction contains surfactants; invert gently to avoid emulsions.
Rapid Extraction: Extract the aqueous layer twice with cold EtOAc.
The "Dry" Wash: Wash the combined organic layers once with cold brine.
Why? Brine "pulls" water out of the organic phase, stopping hydrolysis kinetics immediately.
Desiccation: Dry over anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).[1]
Tip: MgSO₄ is faster and more slightly acidic, making it superior for esters compared to basic drying agents like K₂CO₃.
Concentration: Filter and concentrate on a rotary evaporator. Ensure the water bath is < 40°C.
Visualizations
Figure 1: Workup Decision Tree
Caption: Logical flow for selecting the correct quenching strategy based on reaction pH to prevent ester hydrolysis.
Figure 2: The Danger Zone - Base-Catalyzed Hydrolysis Mechanism
Caption: The irreversible saponification pathway. Note that the final deprotonation (Step 3) renders the reaction irreversible, consuming the ester permanently.
References
BenchChem Technical Support. (2025).[1] Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Detailed pH stability data for methyl esters).
Organic Chemistry Portal. (2015). Methyl Esters - Synthesis and Protection. Retrieved from
Royal Society of Chemistry. (2022). Influence of pH on the kinetics of hydrolysis reactions. Retrieved from
Sarpong Group. (2016). Quenching of Pyrophoric Materials and Active Esters. Retrieved from
"characterization challenges of novel benzoate derivatives"
Welcome to the Analytical Characterization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the pervasive bottlenecks encountered when characterizing novel benzoate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Characterization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the pervasive bottlenecks encountered when characterizing novel benzoate derivatives. While benzoates are foundational to drug development, their unique physicochemical behaviors—such as gas-phase decarboxylation, severe aromatic signal overlap, and positional isomerism—frequently confound standard analytical workflows.
This guide bypasses basic theory to deliver field-proven, mechanistic solutions for your most challenging structural elucidations.
Module 1: Nuclear Magnetic Resonance (NMR) Diagnostics
Q: Why are the aromatic protons of my substituted benzoate appearing as an unresolved multiplet instead of distinct doublets/triplets?Root Cause: In standard deuterated chloroform (CDCl₃), the electron-withdrawing nature of the carboxylate group, combined with specific ring substituents, often leads to accidental magnetic equivalence. This causes the chemical shifts of non-equivalent protons (e.g., C3/C5 and C4) to overlap, collapsing first-order splitting into complex second-order multiplets[1].
The Solution (Causality & Mechanism): Do not immediately resort to higher-field instruments. Instead, exploit Aromatic Solvent-Induced Shifts (ASIS). By switching the solvent to benzene-d₆ (C₆D₆), the electron-rich benzene molecules form a highly ordered, transient collision complex with the electron-deficient benzoate ester. This specific geometry places the benzoate protons in different regions of the benzene ring's magnetic shielding cone, differentially shifting the protons and pulling the overlapping signals apart[2].
Q: Why is the integration of my aromatic region inaccurate, and why are the signals unexpectedly broad?Root Cause: If your benzoate derivative contains halogen substituents (e.g., bromine or iodine) or is prone to intermolecular hydrogen bonding (common in hydroxybenzoates), quadrupolar relaxation or dynamic chemical exchange processes will broaden the signals[1].
The Solution: Dilute the sample to minimize viscosity and disrupt intermolecular hydrogen bonding (target 5-10 mg in 0.6 mL solvent)[1]. If quadrupolar broadening persists, acquire a ¹³C NMR or utilize 2D techniques (HMBC/HSQC) to map the carbon skeleton where proton signals fail.
Module 2: Mass Spectrometry (LC-MS) & Ionization Pitfalls
Q: I am analyzing a novel benzoate derivative via negative-mode ESI, but the molecular ion [M-H]- is entirely missing. Is my compound degrading in the source?Root Cause: Benzoate anions are notoriously susceptible to collision-induced dissociation (CID) and gas-phase decarboxylation. The loss of carbon dioxide (44 Da) is often the dominant fragmentation pathway. The energy required to overcome the activation barrier for heterolytic C–C bond cleavage is so low that the intact [M-H]- ion rapidly converts into a highly reactive phenide carbanion before reaching the detector[3],[4].
The Solution: Stop hunting for the intact mass. You must look for the [M-H-44]- fragment as your primary diagnostic peak. To capture the intact molecular ion, you must drastically reduce the Normalized Collision Energy (NCE) to ensure "soft" ionization[3].
Q: My synthesis produced a mixture of ortho-, meta-, and para-benzoate isomers, but they co-elute as a single broad peak on a standard C18 column. How can I resolve them?Root Cause: Standard alkyl (C18) stationary phases rely primarily on hydrophobic dispersion forces. Because positional isomers of benzoates have nearly identical hydrophobicities, C18 columns cannot differentiate them.
The Solution: Switch to a Biphenyl stationary phase. Biphenyl ligands can twist, creating a dynamic three-dimensional pocket that leverages π-π interactions and steric recognition. This shape selectivity easily differentiates the subtle spatial footprints of ortho, meta, and para substituents[5]. If severe tailing occurs, it is likely due to secondary interactions with residual silanols; adding 0.1% formic acid to the mobile phase will suppress the ionization of the benzoate and sharpen the peaks[5].
Quantitative Data Summaries
Table 1: Diagnostic Indicators for Benzoate Characterization
Analytical Challenge
Common Observation
Diagnostic Indicator / Mechanism
Recommended Optimization
NMR Signal Overlap
Multiplets in CDCl₃ (~7.4-8.0 ppm)
Accidental magnetic equivalence
Switch solvent to C₆D₆ or Acetone-d₆
MS Ionization Failure
Absence of [M-H]- peak
Dominant [M-H-44]- fragment (Decarboxylation)
Reduce NCE; track the phenide carbanion
HPLC Isomer Co-elution
Broad, unresolved peak on C18
Lack of steric differentiation
Use Biphenyl column + Methanol/Formic Acid
Experimental Protocols (Self-Validating Systems)
Protocol 1: Soft-Ionization LC-MS/MS Workflow for Unstable Benzoates
Purpose: To confirm the molecular mass of easily decarboxylated benzoate derivatives.
Sample Preparation: Prepare a 1 mM solution of the benzoate derivative in 1:1 acetonitrile/water[3].
Initial Infusion: Infuse directly into the ESI source operating in negative ion mode.
Energy Modulation: Lower the Normalized Collision Energy (NCE) to <10 au. Record the spectrum to capture the transient [M-H]- ion.
Fragmentation Tracking: Gradually increase NCE to 30 au to monitor the diagnostic loss of 44 Da (CO₂) and the formation of the phenide carbanion[3].
Validation Check: The presence of the 44 Da neutral loss strictly correlates with the benzoate moiety. If the [M-H-44]- peak is absent at high NCE, the molecule is structurally not a benzoate derivative.
Protocol 2: HPLC Resolution of Positional Isomers
Purpose: Baseline separation of ortho/meta/para benzoate isomers.
Column Selection: Install a Biphenyl column (e.g., 150 x 4.6 mm, 3 µm)[5].
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). Note: Methanol is strictly preferred over Acetonitrile to enhance π-π interactions[5].
Gradient Elution: Run a shallow gradient from 40% B to 70% B over 20 minutes to maximize steric recognition time inside the column.
Validation Check: Inject a known standard mixture of ortho/meta/para isomers. Baseline resolution (Rs > 1.5) confirms the steric recognition capabilities of the column and validates the method for your novel derivatives.
Characterization Workflow Visualization
Diagnostic workflow for resolving benzoate derivative characterization bottlenecks.
References
Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation - MPG.PuRe
Source: mpg.de
URL: [Link]
Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation | Journal of the American Society for Mass Spectrometry
Source: acs.org
URL:[Link]
1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol - MDPI
Source: mdpi.com
URL: [Link]
Separation of positional isomers - Chromatography Forum
Source: chromforum.org
URL: [Link]
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
Abstract This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate. Designed for researchers and professionals in c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate. Designed for researchers and professionals in chemical sciences, this document moves beyond simple peak assignments to elucidate the causal relationships between molecular structure and spectral output. We will dissect the molecule into its constituent functional groups, compare their expected spectral signatures to established data for analogous compounds, and synthesize this information to construct a detailed, predicted spectrum. This approach not only facilitates the structural verification of the title compound but also serves as a methodological framework for interpreting complex molecules containing similar moieties.
Foundational Principles: Structure and Symmetry
Before delving into spectral interpretation, a foundational understanding of the molecule's structure and symmetry is paramount. The number of unique signals in an NMR spectrum directly corresponds to the number of chemically non-equivalent nuclei in the molecule.[1] Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate is composed of three primary fragments linked together: a methyl benzoate unit, a 4-tert-butylphenoxy unit, and a methylene ether bridge.
The molecule possesses a C₂ axis of symmetry through the para-substituted aromatic rings, which simplifies the expected spectra. For instance, the four protons on each benzene ring are reduced to two sets of chemically equivalent protons, each expected to appear as a doublet.
Figure 1: Molecular structure of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate with key nuclei labeled for NMR discussion.
Experimental Protocol Design
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following methodology provides a self-validating system for acquiring the ¹H and ¹³C NMR spectra.
2.1. Sample Preparation
Sample Weighing: Accurately weigh approximately 15-20 mg of high-purity Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate.
Solvent Selection & Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single residual proton peak at ~7.26 ppm, which typically does not interfere with signals of interest.[2][3]
Internal Standard: For precise chemical shift referencing, the solvent should contain 0.03-0.05% (v/v) tetramethylsilane (TMS), which is set to 0.00 ppm.[4][5]
Homogenization: Securely cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved.
2.2. NMR Instrument Parameters
The causality behind parameter selection is crucial for optimal results. A 400 MHz (or higher) spectrometer is recommended for better signal dispersion, especially in the crowded aromatic region.
¹H NMR Acquisition:
Number of Scans (NS): 16 scans. This provides an excellent signal-to-noise ratio for a sample of this concentration.
Spectral Width (SW): 0 to 12 ppm. This range comfortably encompasses all expected proton signals in most organic molecules.[6]
Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, including those in the aromatic systems, leading to accurate integration.
¹³C NMR Acquisition:
Mode: Proton-decoupled. This is standard practice to ensure that each unique carbon appears as a singlet, simplifying the spectrum.[1]
Number of Scans (NS): 1024 scans. Due to the low natural abundance of the ¹³C isotope, more scans are required to achieve a good signal-to-noise ratio.
Spectral Width (SW): 0 to 200 ppm. This is a standard range for most organic compounds, covering aliphatic, aromatic, and carbonyl carbons.[7]
¹H NMR Spectral Analysis: A Predictive Breakdown
The ¹H NMR spectrum is predicted to exhibit seven distinct signals. The analysis below is built by comparing the structural fragments of the title compound to known chemical shift data for simpler molecules.
Signal Label
Predicted δ (ppm)
Integration
Multiplicity
Assignment
Hₐ
~8.00
2H
Doublet (d)
Aromatic (ortho to -COOCH₃)
Hₑ
~7.45
2H
Doublet (d)
Aromatic (meta to -COOCH₃)
Hₖ
~7.28
2H
Doublet (d)
Aromatic (meta to -O-tBu)
Hₘ
~6.90
2H
Doublet (d)
Aromatic (ortho to -O-tBu)
H꜀
~5.10
2H
Singlet (s)
Benzylic Methylene (-CH₂-O-)
Hₒ
~3.91
3H
Singlet (s)
Methyl Ester (-COOCH₃)
Hₙ
~1.31
9H
Singlet (s)
tert-Butyl (-C(CH₃)₃)
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃).
The Alkyl Region (0-2 ppm): The most prominent signal is a sharp singlet at approximately 1.31 ppm, integrating to 9 protons (Hₙ). This is the classic signature of a tert-butyl group, which stands out due to its high proton count and the absence of adjacent protons for coupling.[4][8]
The Ester and Ether Region (3-6 ppm):
A singlet integrating to 3 protons (Hₒ) is expected around 3.91 ppm. This is characteristic of the methyl protons of a methyl benzoate moiety.[9][10]
A singlet at ~5.10 ppm, integrating to 2 protons (H꜀), is assigned to the benzylic methylene bridge. Its downfield shift is a direct consequence of being bonded to two electronegative atoms/groups: the phenoxy oxygen and the benzoate aromatic ring. Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[11][12][13] The additional deshielding from the aromatic ring pushes this signal further downfield.
The Aromatic Region (6-9 ppm): Two distinct AA'BB' systems are predicted.
The protons of the methyl benzoate ring are deshielded by the electron-withdrawing ester group.[14] The ortho protons (Hₐ) are expected furthest downfield around 8.00 ppm, while the meta protons (Hₑ) will be upfield around 7.45 ppm.
Conversely, the protons of the phenoxy ring are shielded by the electron-donating effect of the ether oxygen. The ortho protons (Hₘ) are expected to be the most shielded, appearing around 6.90 ppm, with the meta protons (Hₖ) appearing around 7.28 ppm.
¹³C NMR Spectral Analysis: A Deeper Dive
The proton-decoupled ¹³C NMR spectrum provides a carbon-by-carbon map of the molecule. Due to symmetry, we predict 12 distinct carbon signals instead of the full 19.
The central quaternary carbon of the tert-butyl group.[8]
~31.5
C₁₇, C₁₈, C₁₉ (t-Bu CH₃)
The three equivalent methyl carbons of the tert-butyl group.[8]
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃).
To unambiguously differentiate between quaternary (C) and protonated (CH) aromatic carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. A DEPT-135 spectrum would show positive signals for CH carbons and negative signals for the CH₂ carbon, while quaternary carbons would be absent.[16] This allows for confident assignment of the signals around 158.0, 144.0, and 131.0 ppm as quaternary carbons.
Comparative Analysis and Workflow
The power of NMR analysis lies in its systematic and comparative nature. The predicted assignments for Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate are not derived in isolation but are built upon a wealth of data from simpler, well-characterized molecules.
Methyl Benzoate vs. The Benzoate Moiety: The predicted shifts for the benzoate portion of our molecule (Hₐ, Hₑ, Hₒ and the corresponding carbons) align closely with published data for methyl benzoate itself.[10][17]
p-tert-Butylphenol vs. The Phenoxy Moiety: Similarly, the chemical shifts for the 4-tert-butylphenoxy ring (Hₖ, Hₘ, Hₙ and their carbons) are informed by data on related phenoxy and tert-butyl substituted compounds.[8][18] The tert-butyl group's signals are particularly diagnostic.[8]
The Methylene Bridge: The -CH₂- signal is a key connector. Its chemical shift is a hybrid of the influences from both aromatic systems, providing crucial evidence for the overall connectivity.
The logical workflow for analyzing such a spectrum is visualized below.
Figure 2: Systematic workflow for the comprehensive NMR spectral analysis of a complex organic molecule.
Conclusion
The structural elucidation of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate via NMR spectroscopy is a systematic process grounded in fundamental principles and comparative data analysis. This guide demonstrates that by dissecting a complex molecule into its constituent parts, one can predict the ¹H and ¹³C NMR spectra with a high degree of confidence. The characteristic signals of the tert-butyl group, the two distinct para-substituted aromatic rings, the methyl ester, and the benzylic ether bridge each provide a unique piece of the structural puzzle. When synthesized, these pieces afford an unambiguous confirmation of the molecule's identity, showcasing the unparalleled power of NMR spectroscopy in modern chemical research.
References
ACD/Labs. (2026, February 12). t-Butyl group towers over other 1H resonances. ACD/Labs.
Anasazi Instruments. (n.d.).
Kreilick, R. W. (1968). Nuclear magnetic resonance studies of a series of phenoxy radicals. Molecular Physics, 14(5), 495-499.
BenchChem. (2025). In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-Butyl Methyl Ether.
Canadian Science Publishing. (n.d.).
Scilit. (n.d.). An interpretation of 1H and 13C chemical shifts in substituted benzenes on the basis of M.O. charge densities.
Fiveable. (2025, August 15). Spectroscopy of Ethers.
Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45, 233.
BenchChem. (2025). A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings.
Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation.
ChemicalBook. (n.d.).
ChemicalBook. (n.d.).
Reusch, W. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry Problem Set 3.
Wiley Online Library. (n.d.).
Scribd. (n.d.).
ChemicalBook. (n.d.).
Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
Technical Comparison Guide: HPLC Purity Assessment of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate
Executive Summary & Analytical Challenge Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate is a critical intermediate, often utilized in the synthesis of liquid crystals and advanced pharmacological scaffolds. Structurally,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Challenge
Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate is a critical intermediate, often utilized in the synthesis of liquid crystals and advanced pharmacological scaffolds. Structurally, it combines a lipophilic tert-butyl phenyl ether tail with a benzoate ester headgroup.
The Analytical Challenge:
The synthesis typically involves a Williamson ether coupling between Methyl 4-(bromomethyl)benzoate and 4-tert-butylphenol . The resulting product is highly hydrophobic (LogP > 5.0). Standard generic gradient methods often fail to:
Adequately resolve the starting phenolic material from the product due to peak tailing.
Elute the highly retained parent compound within a reasonable runtime.
Detect the hydrolysis impurity (Free Acid) which can co-elute with the starting bromide.
This guide compares two distinct chromatographic approaches to solve these issues: the Standard Efficiency Method (C18/Acetonitrile) versus the High-Selectivity Method (Phenyl-Hexyl/Methanol) .
Methodology Comparison: C18 vs. Phenyl-Hexyl[1]
Method A: The Workhorse (C18 + Acetonitrile)
Target: High throughput, routine QC, robustness.[1][2]
Column: C18 (Octadecylsilane), End-capped, 3.5 µm, 4.6 x 150 mm.
Mechanism: Pure hydrophobic interaction (Van der Waals).
Mobile Phase: Acetonitrile (ACN) / Water (0.1% H3PO4).[2]
Pros: Sharp peaks for the ester; lower backpressure allows higher flow rates.
Cons: Poor selectivity for the phenol impurity (often tails); risk of "ghost peaks" if the highly lipophilic parent carries over.
Method B: The Specialist (Phenyl-Hexyl + Methanol)
Target: Impurity profiling, complex separation, resolution of aromatic reactants.
Column: Phenyl-Hexyl, 2.7 µm (Core-Shell) or 3.5 µm, 4.6 x 150 mm.
Mechanism: Hydrophobic interaction +
interactions .
Mobile Phase: Methanol (MeOH) / Water (0.1% Formic Acid).
Pros: Methanol enhances
selectivity.[3] The electron-rich Phenyl-Hexyl phase interacts distinctively with the phenolic ring of the impurity vs. the ester-linked parent, maximizing resolution ().
The following data represents typical performance metrics observed during method development for this class of ether-benzoate compounds.
Table 1: Performance Metrics of Key Analytes
Parameter
Analyte
Method A (C18/ACN)
Method B (Phenyl-Hexyl/MeOH)
Status
Retention Time ()
4-tert-butylphenol (Impurity 1)
4.2 min
5.8 min
Improved Retention
Target Molecule
12.5 min
14.1 min
Resolution ()
Impurity 1 vs. Target
8.5
12.2
Superior
Tailing Factor ()
4-tert-butylphenol
1.6 (Tailing)
1.1 (Symmetric)
Corrected
Selectivity ()
Phenol / Bromide Precursor
1.15
1.35
Enhanced
Scientist's Note: While Method A is faster, Method B provides superior peak symmetry for the phenolic starting material. The
interaction between the Phenyl-Hexyl phase and the aromatic rings of the analyte is "activated" by Methanol, preventing the phenol from dragging (tailing) which is common on C18 columns due to residual silanol interactions.
Detailed Experimental Protocols
Sample Preparation (Critical Step)
Due to the high lipophilicity of the target, standard diluents (50:50 Water:MeOH) will cause precipitation and carryover.
Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 100% Acetonitrile (for Method A) or 100% Methanol (for Method B). Sonicate for 5 minutes.
Working Standard: Dilute Stock 1:10 with the starting mobile phase ratio (e.g., 80% Organic / 20% Water). Do not use >30% water in the diluent, or the target ester will crash out.
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the lipophilic ester).
Detection: UV @ 254 nm and 280 nm (Phenol specificity)
Gradient:
0.0 min: 50% MeOH
15.0 min: 95% MeOH
20.0 min: 95% MeOH
20.1 min: 50% MeOH
Visualizing the Decision Logic
The following diagram illustrates the decision pathway for selecting the appropriate method and the fate of impurities based on column chemistry.
Caption: Decision matrix for column selection based on impurity profile and interaction mechanisms.
Validation & Compliance (ICH Q2)
To ensure this protocol meets regulatory standards (E-E-A-T), the following validation parameters must be verified in your specific laboratory environment [1].
Specificity: Inject the "Target," "Phenol Impurity," and "Bromide Impurity" individually to confirm retention times. Ensure the Resolution (
) > 2.0 between the closest eluting pair.
Linearity: Prepare 5 concentrations of the target (e.g., 50% to 150% of nominal concentration). The correlation coefficient (
) must be .
LOD/LOQ: For the impurities, determine the Limit of Quantitation (Signal-to-Noise ratio of 10:1). This is critical for ensuring the starting material is removed to <0.1% levels.
Troubleshooting Guide
Problem: Doublet peak for the main compound.
Cause: Sample solvent too strong (100% ACN injected into 60% ACN mobile phase).
Fix: Reduce injection volume to <5 µL or match sample diluent to initial gradient conditions.
Problem: Drifting Baseline.
Cause: UV absorbance of Methanol at 254 nm (if low quality).
Fix: Use HPLC-Gradient grade Methanol or switch detection to 260 nm where MeOH is more transparent.
References
ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link
Agilent Technologies. (2020). Strategies for the Separation of Aromatic Isomers using Phenyl-Hexyl Columns. Agilent Application Notes. Link
Waters Corporation. (2021). Effect of Methanol vs. Acetonitrile on Selectivity in Reversed-Phase Chromatography. Waters Knowledge Base. Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient elution principles).
"comparing the biological activity of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate with bezafibrate"
As a Senior Application Scientist, evaluating novel synthetic intermediates against established clinical standards is a critical step in drug discovery and scaffold tuning. This guide provides a rigorous comparative anal...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating novel synthetic intermediates against established clinical standards is a critical step in drug discovery and scaffold tuning. This guide provides a rigorous comparative analysis of Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate (MBMB)—a lipophilic, esterified phenoxy-benzyl derivative—against Bezafibrate , a well-characterized pan-Peroxisome Proliferator-Activated Receptor (pan-PPAR) agonist.
Bezafibrate is clinically utilized for its broad-spectrum lipid-lowering effects via PPARα, PPARγ, and PPARδ activation (). In contrast, MBMB represents a structural analog that requires metabolic activation (ester hydrolysis) to interact with the nuclear receptor ligand-binding domain (LBD).
The biological activity of fibrates and related phenoxy-aromatic compounds hinges on their ability to mimic endogenous fatty acids. Bezafibrate utilizes a 4-chlorobenzamidoethyl-phenoxy headgroup linked to a free isobutyric acid. This free carboxylic acid is strictly required to form critical hydrogen bonds with the Tyr473 and His449 residues within the PPAR LBD, initiating the conformational changes necessary for co-activator recruitment (1)[1].
MBMB, conversely, features a bulky, highly lipophilic tert-butyl group and a methyl ester. The ester acts as a prodrug moiety; while it enhances cellular permeability, it completely abolishes direct LBD binding affinity. For MBMB to exert biological activity comparable to Bezafibrate, it must undergo intracellular or hepatic esterase cleavage to yield the active free acid, 4-[(4-tert-butylphenoxy)methyl]benzoic acid . Once hydrolyzed, the bulky tert-butyl group is hypothesized to drive deep insertion into the hydrophobic pocket of the PPARγ/δ subtypes, potentially altering its selectivity profile compared to the pan-activity of Bezafibrate (2)[2].
Fig 1: Mechanistic pathway of PPAR activation by phenoxy-benzyl derivatives.
Comparative Profiling
To objectively evaluate these compounds, we must look at their physicochemical parameters and receptor activation thresholds.
Table 1: Comparative Physicochemical and Pharmacological Profile
Because MBMB is an esterified compound, directly applying it to a purified protein assay will yield false negatives. We must design a self-validating experimental system that accounts for its prodrug nature. This requires a two-phase approach: confirming metabolic activation, followed by a functional reporter assay.
Causality: To quantify the conversion of MBMB to its active free acid, ensuring the downstream functional assay is evaluating the bioactive species rather than the inert ester.
Incubation: Suspend 10 μM of MBMB in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).
Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the metabolic reaction. Incubate at 37°C.
Self-Validating Quench: At discrete time points (0, 15, 30, 60 min), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Why? This halts enzymatic activity instantly, preventing artificial ex vivo hydrolysis and ensuring the internal standard validates extraction efficiency.
Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to track the depletion of the methyl ester and the stoichiometric appearance of the active acid.
Protocol 2: In Vitro GAL4-PPAR Transactivation Assay
Causality: To compare the receptor-specific agonistic activity of the activated MBMB acid against Bezafibrate in a live-cell environment.
Cell Culture & Seeding: Seed CV-1 or HEK293 cells in 96-well plates at a density of
cells/well. Critical Step: Use DMEM supplemented with 10% charcoal-stripped FBS. Charcoal stripping removes endogenous lipid ligands from the serum, preventing high background noise and false receptor activation (2)[2].
Transient Transfection: Co-transfect cells using a lipid-based reagent with a pM-GAL4-PPAR chimera plasmid (containing the LBD of human PPARα, γ, or δ) and a pUAS-luciferase reporter plasmid.
Compound Treatment: After 24 hours, treat the cells with serial dilutions (0.1 μM to 100 μM) of Bezafibrate (positive control) and the pre-hydrolyzed MBMB acid. Include a DMSO vehicle control (0.1% final concentration) to establish a baseline.
Detection: Lyse cells after 24 hours of exposure. Add luciferin substrate and measure luminescence using a microplate reader.
Data Normalization: Calculate the fold-activation relative to the DMSO control. Determine the
using non-linear regression analysis.
Fig 2: Step-by-step workflow for the in vitro PPAR transactivation reporter assay.
Conclusion
While Bezafibrate provides a reliable, immediate pan-PPAR activation profile suitable for broad dyslipidemia and cholestatic liver disease management (3)[3], MBMB serves as a highly lipophilic, esterified tool compound. Its biological evaluation strictly requires pre-assay metabolic activation. Once hydrolyzed, its tert-butyl phenoxy architecture offers a distinct steric footprint that may yield divergent PPAR subtype selectivity, making it a valuable asset for targeted nuclear receptor scaffold tuning.
Benchchem. "A Comparative Analysis of Bezafibrate and Pemafibrate in Clinical Efficacy". Benchchem Technical Guides. 1
MDPI. "Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach". Molecules. 2
MDPI. "PPAR-Mediated Bile Acid Glucuronidation: Therapeutic Targets for the Treatment of Cholestatic Liver Diseases". International Journal of Molecular Sciences. 3
Technical Guide: Cross-Validation of Analytical Methods for Quantifying Benzoate Derivatives
Executive Summary The quantification of benzoate derivatives—specifically Sodium Benzoate (preservative/API) and Benzyl Benzoate (scabicide/plasticizer)—presents a unique analytical challenge due to their divergent physi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quantification of benzoate derivatives—specifically Sodium Benzoate (preservative/API) and Benzyl Benzoate (scabicide/plasticizer)—presents a unique analytical challenge due to their divergent physicochemical properties. While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard (USP/ICH), matrix interference in complex lipid formulations (e.g., topical creams) often necessitates orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides a rigorous cross-validation framework comparing HPLC-UV , GC-MS , and Capillary Electrophoresis (CE) . It moves beyond simple method validation to demonstrate comparability—ensuring that data generated by an alternative method (e.g., GC-MS for lipophilic matrices) is statistically equivalent to the reference method.
Part 1: The Analytical Landscape
To ensure scientific integrity, we must first understand the mechanistic distinctions between the competing methodologies.[1]
HPLC-UV (The Reference Standard)
Mechanism: Partitioning between a non-polar stationary phase (C18) and a polar mobile phase (Buffered Methanol/Acetonitrile).
Strengths: Robustness, high precision (RSD < 1%), and direct analysis of salts (Sodium Benzoate) without derivatization.
Weaknesses: High solvent consumption; potential co-elution of matrix components in complex cosmetic formulations.
GC-MS (The Orthogonal Challenger)
Mechanism: Volatility-based separation. Ideal for esters like Benzyl Benzoate.
Strengths: Superior resolution for volatile allergens; Mass Selective Detector (MSD) provides structural confirmation (m/z 105, 77, 91 fragments), eliminating false positives.
Sample Prep: Liquid-Liquid Extraction (LLE) using Methanol/MTBE to remove lipid matrix.
Part 3: Comparative Performance Data
The following data summarizes typical validation parameters derived from inter-laboratory studies and literature consensus.
Parameter
HPLC-UV (Reference)
GC-MS (Alternative)
CE-DAD (Green Alt)
Linearity ()
LOD
0.02 mg/L
0.005 mg/L (SIM Mode)
1.0 - 2.0 mg/L
LOQ
0.06 mg/L
0.02 mg/L
3.0 - 5.0 mg/L
Precision (RSD)
Recovery
Selectivity
Moderate (RT based)
High (Mass Spectral ID)
High (Charge based)
Throughput
10-15 min/run
15-25 min/run
5-8 min/run
Key Insight: While GC-MS offers superior sensitivity (lower LOD) for specific esters, HPLC provides tighter precision (lower RSD), making it preferable for high-concentration assay testing (Potency).
Part 4: Statistical Cross-Validation Workflow
To claim "Equivalency," one cannot simply compare means. You must assess the agreement between methods across the concentration range.
The Decision Matrix
The choice of method depends on the analyte state (Salt vs. Ester) and the Matrix (Aqueous vs. Lipid).
Figure 1: Decision Matrix for Analytical Method Selection based on analyte chemistry and matrix complexity.
The Cross-Validation Protocol
To validate Method B (GC) against Method A (HPLC), follow this statistical workflow:
Paired Sampling: Prepare 20 samples spanning the analytical range (
of target concentration).
Split Analysis: Analyze each sample by both methods.
Bland-Altman Analysis: Plot the Difference (
) against the Average ().
Acceptance Criteria: 95% of points must fall within
SD of the mean difference.
Paired t-Test: Calculate the p-value.
Null Hypothesis (
): No significant difference between methods.
Acceptance:
(Fail to reject ).
Figure 2: Workflow for Cross-Validation of Analytical Methods ensuring statistical rigor.
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[6] Guidance on validation parameters including specificity, linearity, and robustness.
[Link]
Indian Journal of Pharmaceutical Sciences. Development and Validation of a RP-HPLC Method for Simultaneous Determination of Betamethasone and Sodium Benzoate.
[Link]
LabX. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. (2025).[2][7][8]
[Link]
National Institutes of Health (PMC). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices.
[Link]
As a Senior Application Scientist, I must clarify that Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate is a specialized research intermediate often lacking a dedicated, public Safety Data Sheet (SDS). Therefore, this protocol is derived from Structure-Activity Relationship (SAR) analysis of its functional pharmacophores.
You must treat this compound as a Marine Pollutant and a Potential Endocrine Disruptor .
The "Why" Behind the Protocol
We do not simply "bin" this chemical. The disposal strategy is dictated by three structural risks:
The tert-Butylphenol Moiety: The lipophilic tail (4-tert-butylphenoxy) mimics biological hormones. If released into waterways, it resists hydrolysis and bioaccumulates in aquatic life. Strict No-Drain Policy.
The Benzylic Ether Linkage: While chemically stable, this linkage requires high-temperature incineration for complete mineralization. Standard chemical oxidation (bleach) is ineffective.
The Methyl Ester: Susceptible to hydrolysis. Do not mix with strong acids or bases in the waste stream, as this generates 4-tert-butylphenol (corrosive, toxic) and 4-(hydroxymethyl)benzoic acid in situ, increasing the hazard profile of your waste container.
Destruction Method: The only validated destruction method is High-Temperature Incineration (with flue gas scrubbing) to ensure the complete breakdown of the phenolic ring.
B. Liquid Waste (Mother Liquor / Reaction Mixtures)
Segregation Rule:
Scenario 1 (Non-Halogenated Solvents): If dissolved in Ethyl Acetate, Methanol, or Hexanes
Organic Waste (Non-Halogenated) .
Scenario 2 (Halogenated Solvents): If dissolved in DCM or Chloroform
Organic Waste (Halogenated) .
Pre-Treatment: Do not quench with aqueous acid/base. Maintain the ester form to prevent the liberation of free phenols.
C. Contaminated Debris (Gloves, Weigh Boats)
Protocol: Double-bag in 4-mil polyethylene bags.
Classification: Treat as "Solid Hazardous Waste Debris" (often incinerated as "Lab Pack" waste).
Operational Decision Logic (Workflow)
The following diagram illustrates the critical decision points for handling this specific chemical stream.
Figure 1: Decision matrix for segregating Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate waste streams to ensure compliance with incineration protocols.
Emergency Spill Response
Immediate Action: Isolate the area. Do not allow the substance to enter floor drains.
PPE: Nitrile gloves (double-gloved recommended due to lipophilicity), lab coat, and safety goggles.
Containment:
Solid Spill: Cover with a damp paper towel to prevent dust generation. Scoop into a waste jar. Wipe surface with Acetone, then soap and water.
Liquid Spill: Absorb with vermiculite or polypropylene pads. Do not use sawdust (combustible).
Decontamination: The final surface wipe must be collected as solid hazardous waste.
References
U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282." EPA.gov. [Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Methyl 4-tert-butylbenzoate (Structural Analog)." PubChem. [Link][5]
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS.org. [Link]